1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-tert-butylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBRIIBLVDTOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424535 | |
| Record name | 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-46-0 | |
| Record name | 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a C3-Functionalized Pyrrole Building Block
In the landscape of medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone, forming the nucleus of numerous FDA-approved drugs and biologically active natural products.[1][2] Its derivatives are integral to therapeutics ranging from cholesterol-lowering agents to potent anticancer therapies.[3] However, the functionalization of the pyrrole ring is not trivial; regioselectivity is a paramount challenge. The synthesis of C3-functionalized pyrroles, in particular, has historically required multi-step processes often involving sterically demanding protecting groups.[4]
1-tert-Butyl-1H-pyrrole-3-carbaldehyde (CAS 30186-46-0) emerges as a compound of significant strategic value. It provides a stable, yet reactive, handle at the C3 position, a vector not as readily accessible as the more electronically favored C2 and C5 positions. The bulky N-tert-butyl group serves a dual purpose: it enhances solubility in organic solvents and, critically, it sterically directs electrophilic substitution to the C3 position. This guide offers an in-depth examination of this key synthetic intermediate, from its logical synthesis and spectral characterization to its potential applications in advanced drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties and safety requirements is the bedrock of successful research.
Core Physicochemical Properties
This compound is commercially available as a solid. While exhaustive experimental data on properties such as melting and boiling points are not extensively reported in peer-reviewed literature, a summary of its key identifiers and computed properties provides a solid foundation for its use.
| Property | Value | Source |
| CAS Number | 30186-46-0 | [5] |
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [5] |
| IUPAC Name | 1-tert-butylpyrrole-3-carbaldehyde | [5] |
| Appearance | Solid | |
| SMILES | CC(C)(C)N1C=CC(=C1)C=O | [5] |
| InChI Key | GRBRIIBLVDTOMG-UHFFFAOYSA-N | [5] |
GHS Hazard and Safety Information
This compound must be handled with appropriate care, adhering to standard laboratory safety protocols. The Globally Harmonized System (GHS) classification indicates several potential hazards.[5]
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Handling:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
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Synthesis and Mechanistic Rationale: The Vilsmeier-Haack Reaction
The preparation of this compound is a classic example of leveraging steric hindrance to achieve desired regioselectivity in an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice.[6][7]
The Causality of C3-Selectivity
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6] This reagent is a mild electrophile.
In the case of N-substituted pyrroles, electrophilic attack typically occurs at the C2 (α) position due to superior stabilization of the cationic intermediate (arenium ion). However, the presence of a sterically bulky substituent on the nitrogen atom, such as the tert-butyl group, creates significant steric hindrance around the adjacent C2 and C5 positions. This steric shield effectively blocks the approach of the Vilsmeier reagent to the α-positions. Consequently, the electrophilic attack is directed to the less hindered C3 (β) position, yielding the 3-formylated product as the major isomer.[8] This steric control is the key principle that makes the synthesis of the title compound direct and efficient.
}
Self-Validating Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack methodologies.[9] Researchers should perform their own reaction optimizations.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent) is typically observed.
-
Causality Check: Slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation and ensuring complete formation of the active electrophile.
-
-
Electrophilic Substitution:
-
Dissolve the starting material, 1-tert-butyl-1H-pyrrole (1.0 eq.), in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., dichloromethane).
-
Add the solution of the pyrrole dropwise to the stirring suspension of the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C for 2-4 hours.
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Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion.
-
-
Work-up and Purification (Hydrolysis and Isolation):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate or 2M NaOH until the mixture is basic (pH > 8).[9] This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes acidic byproducts.
-
Causality Check: The quench must be performed slowly and at a low temperature to manage the highly exothermic neutralization.
-
Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.
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Structural Characterization: A Spectroscopic Profile
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, the expected data can be reliably predicted based on the structure and data from analogous compounds.[10]
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-9.8 ppm.
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Pyrrole Ring Protons: Three distinct signals are expected in the aromatic region (δ 6.0-8.0 ppm). The H2 and H5 protons will likely appear as triplets or doublets of doublets, coupled to each other and to the H4 proton. The H4 proton will also be a multiplet. The specific chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating effect of the nitrogen.
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tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons will be observed in the upfield region, typically around δ 1.5-1.7 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (-CHO): A signal in the far downfield region, characteristic of aldehydes, is expected around δ 185-190 ppm.
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Pyrrole Ring Carbons: Four distinct signals are expected. C3 (the carbon bearing the aldehyde) will be significantly downfield. C2, C4, and C5 will appear in the aromatic region (approx. δ 110-140 ppm).
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tert-Butyl Carbons: Two signals are expected: a quaternary carbon signal (C(CH₃)₃) and a methyl carbon signal (-CH₃).
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IR (Infrared) Spectroscopy:
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A strong, sharp absorption band characteristic of a conjugated aldehyde C=O stretch is expected around 1660-1680 cm⁻¹.[10]
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C-H stretching bands for the aromatic pyrrole ring will be observed above 3000 cm⁻¹.
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C-H stretching bands for the aliphatic tert-butyl group will be observed just below 3000 cm⁻¹.
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-
Mass Spectrometry (MS):
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The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 151.21.
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Applications in Drug Discovery and Organic Synthesis
The aldehyde functionality is one of the most versatile in organic chemistry, serving as a gateway to a multitude of other functional groups. This compound is therefore not an end in itself, but a valuable intermediate for the synthesis of more complex, biologically relevant molecules.[7]
Gateway to Bioactive Scaffolds
The pyrrole-3-carbaldehyde core can be readily transformed into various derivatives with potential therapeutic applications. For instance, related pyrrole-3-carboxamides have been investigated as cannabinoid receptor 1 (CB1) inverse agonists, a class of compounds with potential applications in metabolic disorders.[11]
}
The key transformations include:
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Oxidation to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions to build libraries of potential drug candidates.
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Reductive Amination with primary or secondary amines to generate substituted aminomethylpyrroles.
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Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain with alkene functionalities, useful for creating rigidified molecular structures.
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Condensation reactions to form hydrazones, which have been explored as potent antitubercular agents targeting enzymes like InhA.[12]
Conclusion
This compound represents a masterful blend of steric control and functional group accessibility. Its synthesis via the Vilsmeier-Haack reaction is a textbook case of regiochemical direction, providing reliable access to the less common C3-substituted pyrrole isomer. For the medicinal chemist or synthetic scientist, this molecule is not merely a catalog chemical but a validated strategic intermediate. Its aldehyde handle opens the door to a vast array of chemical transformations, enabling the rapid diversification of the pyrrole core and facilitating the exploration of structure-activity relationships in the quest for novel, high-efficacy therapeutic agents.
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ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF. [Link]
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J-GLOBAL. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]
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International Journal of Research in Pharmacy and Science. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
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The Pharmacological Potential of Substituted Pyrrole-3-Carboxaldehydes: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, substituted pyrrole-3-carboxaldehydes have emerged as a class of molecules with significant and varied pharmacological potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy, elucidate their molecular mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the pyrrole-3-carboxaldehyde framework.
Introduction: The Versatility of the Pyrrole-3-Carboxaldehyde Core
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of many natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the design of novel therapeutic agents.[1] The introduction of a carboxaldehyde group at the C3 position of the pyrrole ring creates a particularly versatile scaffold. This aldehyde functionality can act as a key pharmacophore, participating in crucial interactions with biological targets, and also serves as a synthetic handle for further structural modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.
Substituted pyrrole-3-carboxaldehydes have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] This guide will systematically explore these activities, providing a detailed analysis of the current state of knowledge and offering practical insights for researchers in the field.
Antimicrobial Activity: A Promising Avenue for Combating Resistance
The rise of antimicrobial resistance necessitates the urgent development of new classes of antibacterial and antifungal agents. Substituted pyrrole-3-carboxaldehydes have shown considerable promise in this area.
Antibacterial and Antifungal Spectrum
Several studies have reported the synthesis and evaluation of substituted pyrrole-3-carboxaldehydes against a range of bacterial and fungal pathogens. For instance, a series of highly substituted pyrrole-3-carboxaldehydes demonstrated significant activity against Pseudomonas putida, with some derivatives exhibiting a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, comparable to the standard drug chloramphenicol.[2] Other derivatives within the same study showed notable activity with MIC values ranging from 32 to 64 μg/mL.[2]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these compounds is highly dependent on the nature and position of the substituents on the pyrrole ring. Key SAR observations include:
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Substituents at the C2-position: The presence of pyridine and thiophene moieties at the C2-position of the pyrrole ring has been shown to be particularly beneficial for antibacterial activity.[2]
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Nature of the C2-substituent: While 3-pyridyl and 2-thiophenyl substitutions at C2 conferred strong activity, derivatives with a 4-pyridyl moiety at the same position exhibited only modest antibacterial effects.[2]
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Hydroxyphenyl Moiety: In a related series of pyrrole derivatives, the presence of a 4-hydroxyphenyl ring was found to be crucial for antifungal activity against Candida albicans.[5]
These findings underscore the importance of systematic structural modifications to optimize the antimicrobial profile of this class of compounds.
Proposed Mechanisms of Action
While the precise molecular mechanisms are still under investigation for many derivatives, it is hypothesized that substituted pyrrole-3-carboxaldehydes may exert their antimicrobial effects through various means, including:
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Enzyme Inhibition: Some pyrrole derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase.[2]
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Cell Membrane Disruption: The lipophilic nature of the pyrrole core may facilitate interaction with and disruption of the bacterial cell membrane.
Further mechanistic studies are warranted to fully elucidate the pathways through which these compounds inhibit microbial growth.
Anticancer Activity: Targeting Key Pathways in Malignancy
The development of novel anticancer agents with improved efficacy and reduced toxicity is a central goal of modern drug discovery. The pyrrole scaffold is present in several approved anticancer drugs, and substituted pyrrole-3-carboxaldehydes are being actively investigated for their cytotoxic potential.[6]
Cytotoxicity Against Various Cancer Cell Lines
Derivatives of the pyrrole core have demonstrated potent cytotoxic effects against a range of human cancer cell lines. While specific data for a broad range of substituted pyrrole-3-carboxaldehydes is still emerging, studies on closely related analogs provide valuable insights. For example, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have shown significant anticancer activity, with IC50 values in the low micromolar and even sub-micromolar range against cell lines such as MGC 80-3 (gastric cancer), HCT-116 (colon cancer), HepG2 (liver cancer), DU145 (prostate cancer), and A549 (lung cancer).[7]
Structure-Activity Relationship (SAR) for Anticancer Effects
The anticancer activity of these compounds is intricately linked to their substitution patterns:
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Electron-donating groups: The introduction of electron-donating groups at the 4th position of the pyrrole ring has been found to enhance anticancer activity.[7]
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Specific Phenyl Substitutions: Compounds bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring have exhibited particularly potent anticancer effects.[7]
These SAR insights provide a rational basis for the design of more potent and selective anticancer agents based on the pyrrole scaffold.
Molecular Mechanisms and Signaling Pathways
Substituted pyrrole derivatives can interfere with cancer cell proliferation and survival through multiple mechanisms:
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Epigenetic Modulation: A novel series of pyrrole-3-carboxamide derivatives have been identified as potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers.[3] Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes.[3] Given the structural similarity, it is plausible that pyrrole-3-carboxaldehydes could also target this pathway.
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Cell Cycle Arrest and Apoptosis: Certain pyrrole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing, and to trigger apoptosis, or programmed cell death.[7]
The following diagram illustrates a potential mechanism of action for anticancer pyrrole derivatives targeting the EZH2 pathway.
Figure 1: Proposed mechanism of anticancer activity via EZH2 inhibition.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are based on heterocyclic scaffolds, are widely used to treat inflammation.[8] Pyrrole derivatives have emerged as promising candidates for the development of new anti-inflammatory agents.[8]
Inhibition of Inflammatory Mediators
The anti-inflammatory effects of pyrrole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
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Cyclooxygenase (COX) Inhibition: A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[8] Indomethacin, a well-known NSAID, features a benzopyrrole core and functions as a COX inhibitor.[8] Studies on novel pyrrole derivatives have demonstrated their potential to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[9]
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Cytokine Modulation: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, play a central role in orchestrating the inflammatory response. Some pyrrole-2-carboxaldehyde derivatives have been shown to suppress the production of IL-1β and IL-6.[10]
Targeting Inflammatory Signaling Pathways
The expression of many inflammatory mediators is regulated by intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. While direct evidence for the modulation of these pathways by substituted pyrrole-3-carboxaldehydes is still being gathered, the ability of some pyrrole-2-carboxaldehydes to inhibit the phosphorylation of p38 and p65 (a subunit of NF-κB) suggests that these pathways are viable targets for this class of compounds.[10]
The following diagram illustrates the potential sites of intervention for anti-inflammatory pyrrole derivatives within the NF-κB signaling pathway.
Figure 2: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted pyrrole-3-carboxaldehydes.
General Synthesis of Substituted Pyrrole-3-Carboxaldehydes
A variety of synthetic routes to substituted pyrrole-3-carboxaldehydes have been reported. A common and efficient method is the one-pot sequential multicomponent reaction.[8]
Protocol: One-Pot Synthesis
-
Iminium Ion Formation: To a stirred solution of an aromatic or heteroaromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., DMSO), add the desired primary amine (1.0 eq.). Stir the mixture at room temperature for 2 hours to allow for the in situ generation of the corresponding imine.
-
Mannich Reaction and Cyclization: To the solution containing the in situ generated imine, add succinaldehyde (3.0 eq.) and a catalytic amount of L-proline (20 mol%). Stir the reaction mixture at room temperature.
-
Oxidative Aromatization: After the consumption of the starting materials (monitored by TLC), add an oxidizing agent such as 2-iodoxybenzoic acid (IBX) to the reaction mixture to facilitate the aromatization of the dihydropyrrole intermediate to the desired pyrrole-3-carboxaldehyde.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol: Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Calculation: Calculate the percentage of NO inhibition relative to LPS-stimulated cells without compound treatment.
Data Summary
The following tables summarize representative biological activity data for substituted pyrrole derivatives.
Table 1: Antimicrobial Activity of Substituted Pyrrole-3-Carboxaldehydes
| Compound ID | Substituents | Organism | MIC (µg/mL) | Reference |
| 1a | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl) | Pseudomonas putida | 16 | [2] |
| 1b | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl) | Pseudomonas putida | 16 | [2] |
| 1c | 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl) | Pseudomonas putida | 16 | [2] |
Table 2: Anticancer Activity of 3-Substituted Benzoyl-4-Substituted Phenyl-1H-pyrrole Derivatives
| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |
| 15 | R1=H, R2=H | A549 (Lung) | 3.6 | [7] |
| 19 | R1=3,4-di-OCH3, R2=H | MGC 80-3 (Gastric) | 1.0 | [7] |
| 19 | R1=3,4-di-OCH3, R2=H | HCT-116 (Colon) | 1.7 | [7] |
| 21 | R1=3,4-di-OCH3, R2=Cl | HepG2 (Liver) | 0.5 | [7] |
| 21 | R1=3,4-di-OCH3, R2=Cl | DU145 (Prostate) | 0.9 | [7] |
Conclusion and Future Directions
Substituted pyrrole-3-carboxaldehydes represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research efforts should focus on:
-
Expansion of the Chemical Space: Synthesis and screening of a wider range of derivatives to further elucidate the structure-activity relationships for each biological activity.
-
In-depth Mechanistic Studies: Utilization of advanced molecular and cellular biology techniques to precisely define the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and toxicological profiles.
-
Optimization of Pharmacokinetic Properties: Modification of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing their drug-likeness.
By pursuing these avenues of research, the full therapeutic potential of substituted pyrrole-3-carboxaldehydes can be unlocked, leading to the development of new and effective treatments for a variety of human diseases.
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Mir, N. A., et al. (2020). Synthesis of highly substituted pyrrole-3-carboxaldehydes. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
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Matsugo, S., & Bito, T. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2642. [Link]
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Priya, R., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of Heterocyclic Chemistry, 54(1), 218-225. [Link]
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). RSC Medicinal Chemistry. [Link]
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Li, G., et al. (2020). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry, 44(6), 2247-2255. [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Future Medicinal Chemistry. [Link]
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Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2022). Journal of Inflammation Research. [Link]
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Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (2017). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Mohamed, M. S., Kamel, R., & Fathallah, S. S. (2011). ''Synthesis of New Pyrroles of Potential Anti-InflammatoryActivity”. Archiv der Pharmazie, 344(12), 830-839. [Link]
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Radwan, S. M., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. [Link]
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Habib, S. I., et al. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Der Pharmacia Lettre, 5(2), 101-104. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
This guide provides a comprehensive analysis of the spectroscopic data for 1-tert-Butyl-1H-pyrrole-3-carbaldehyde, a heterocyclic building block pertinent to synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to offer field-proven insights into spectral interpretation, experimental causality, and data validation.
Introduction and Molecular Overview
This compound (CAS No. 30186-46-0) is a substituted pyrrole, a class of aromatic heterocycles that form the core of numerous biologically active molecules.[1] The structural characterization of such compounds is paramount for ensuring purity, confirming identity, and understanding reactivity in subsequent synthetic steps. The strategic placement of a bulky tert-butyl group on the nitrogen atom sterically influences the molecule's reactivity, while the aldehyde group at the 3-position serves as a versatile handle for further functionalization.
This guide details the expected outcomes from core spectroscopic techniques—NMR, IR, and Mass Spectrometry—providing a validated framework for the analysis of this compound.
Table 1: Molecular Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 30186-46-0 | [2][3][4] |
| Molecular Formula | C₉H₁₃NO | [2][3][4] |
| Molecular Weight | 151.21 g/mol | [2][3][4] |
| Monoisotopic Mass | 151.099714 Da | [4] |
| Physical Form | Solid | [2] |
| SMILES | CC(C)(C)N1C=CC(=C1)C=O |[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the molecular skeleton and the specific arrangement of substituents.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their connectivity through spin-spin coupling. The bulky tert-butyl group prevents the free rotation that can sometimes complicate spectra, leading to a well-resolved and highly informative spectrum.
Expertise & Causality: The electron-withdrawing nature of the aldehyde group deshields the adjacent protons on the pyrrole ring, shifting them downfield. The aldehyde proton itself is highly deshielded and appears in a characteristic region far downfield. Conversely, the tert-butyl group's protons are in an aliphatic, shielded environment and appear upfield as a sharp singlet, a hallmark of this group's chemical and magnetic equivalence.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
|---|---|---|---|---|
| ~9.75 | Singlet (s) | 1H | H-C=O | Aldehyde protons on aromatic rings are strongly deshielded. Similar indole-3-carbaldehydes show this proton around 10.0 ppm.[5] |
| ~7.40 | Triplet (t) | 1H | H-2 | This proton is adjacent to the aldehyde group and shows coupling to H-5. Its position is significantly downfield due to the anisotropic effect of the C=O bond. |
| ~6.85 | Triplet (t) | 1H | H-5 | Coupled to H-2 and H-4, this proton is influenced by the nitrogen atom and the aldehyde group. |
| ~6.60 | Triplet (t) | 1H | H-4 | This proton is primarily influenced by its position adjacent to the nitrogen atom's substituent. |
| ~1.60 | Singlet (s) | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, sharp peak with no coupling. |
Caption: Key proton environments in the target molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Record the spectrum at room temperature. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm the assignments in Table 2.
¹³C NMR Spectroscopy: Probing the Carbon Backbone
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing direct evidence of the carbon skeleton and functional groups.
Expertise & Causality: The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing furthest downfield (>180 ppm) due to the strong electronegativity of the oxygen atom. The quaternary carbon of the tert-butyl group is also a key diagnostic peak, typically appearing around 58-60 ppm, while its methyl carbons are highly shielded and appear far upfield. The carbons of the aromatic pyrrole ring resonate in the intermediate region (110-140 ppm).
Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz) Data sourced from BASF Ludwigshafen via PubChem.[4]
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
|---|---|---|---|
| ~184.5 | C=O | Aldehyde | The carbonyl carbon is highly deshielded and appears in the characteristic aldehyde/ketone region. |
| ~138.0 | C | C-2 | Aromatic carbon adjacent to the electron-withdrawing aldehyde group. |
| ~125.5 | C | C-3 | The carbon atom to which the aldehyde is attached. |
| ~122.0 | C | C-5 | Aromatic carbon influenced by the nitrogen atom. |
| ~110.0 | C | C-4 | Aromatic carbon adjacent to the nitrogen atom. |
| ~59.0 | C (Quaternary) | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~31.5 | CH₃ | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.
Expertise & Causality: The most definitive peak in the IR spectrum is the strong carbonyl (C=O) stretch from the aldehyde group. Its position, expected around 1680 cm⁻¹, is slightly lower than a typical aliphatic aldehyde due to conjugation with the aromatic pyrrole ring, which delocalizes the pi electrons and weakens the C=O bond slightly.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~2970 | Medium-Strong | C-H Stretch | tert-Butyl group |
| ~2870 & ~2770 | Medium (often weak) | C-H Stretch | Aldehyde (Fermi resonance doublet) |
| ~1680 | Strong | C=O Stretch | Conjugated Aldehyde |
| ~1460 | Medium | C-H Bend | tert-Butyl group |
| ~1370 | Strong | C-N Stretch | Pyrrole Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Record a background spectrum on a clean, unobstructed ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the key absorption bands and compare them to the predicted values in Table 4 to confirm the presence of the aldehyde and tert-butyl functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.
Expertise & Causality: In electrospray ionization (ESI), the molecule is expected to be observed primarily as its protonated form, [M+H]⁺. The predicted m/z of 152.1070 confirms the molecular formula C₉H₁₃NO.[6] The most likely and structurally informative fragmentation pathway involves the cleavage of the bond between the nitrogen and the bulky tert-butyl group. This is a highly stable carbocation (C₄H₉⁺), but the more diagnostic fragment observed would be the remaining pyrrole-carbaldehyde cation.
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Interpretation |
|---|---|---|
| 152.11 | [M+H]⁺ | Protonated molecular ion, confirming molecular weight. |
| 94.04 | [M - C₄H₉ + H]⁺ | Fragment corresponding to the loss of the tert-butyl group. |
Caption: Primary fragmentation pathway for the target molecule.
Integrated Spectroscopic Workflow
Confirming the structure and purity of a compound is not a linear process but an integrated system of cross-validation. Data from each technique corroborates the others, building a self-validating dossier for the molecule.
Caption: Integrated workflow for structural validation.
Conclusion
The spectroscopic profile of this compound is distinctive. The ¹H and ¹³C NMR spectra definitively map the carbon-hydrogen framework, highlighting the characteristic signals of the aldehyde, the substituted pyrrole ring, and the tert-butyl group. IR spectroscopy provides rapid confirmation of the key carbonyl functional group, while mass spectrometry validates the molecular formula and reveals a predictable fragmentation pattern. Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality assessment of this important synthetic intermediate.
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Solubility of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde in Organic Solvents
Executive Summary
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecular architectures, including pharmacologically active agents, necessitates a thorough understanding of its fundamental physicochemical properties.[1][2][3][4] Among these, solubility is a critical parameter that governs reaction kinetics, purification strategies, and the formulation of final products. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. By integrating theoretical principles with a detailed, field-proven experimental protocol, this document serves as an essential resource for researchers, chemists, and formulation scientists engaged in the handling and application of this versatile compound.
The Strategic Importance of Solubility in a Modern Laboratory
The pyrrole scaffold is a cornerstone in drug discovery, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] this compound serves as a key intermediate, where the aldehyde group offers a reactive handle for extensive functionalization, and the tert-butyl group enhances steric hindrance and modulates electronic properties.[4]
A precise understanding of its solubility is not merely academic; it is a practical necessity that directly impacts:
-
Reaction Optimization: Selecting an appropriate solvent ensures that reactants are in the same phase, maximizing reaction rates and yields.
-
Purification Processes: Solubility data is fundamental to developing effective crystallization, precipitation, and chromatographic purification methods.
-
Formulation and Dosing: In drug development, solubility in various excipients and solvent systems is a primary determinant of a drug candidate's bioavailability and deliverability.
This guide addresses the common challenge of sparse published solubility data for specific, functionalized reagents by empowering the scientist with the predictive tools and experimental methodologies to generate this critical data in-house.
Physicochemical Profile and Structural Analysis
To predict solubility, one must first understand the molecule's intrinsic properties. The structure of this compound features a delicate balance of polar and non-polar characteristics that dictate its interaction with different solvents.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [5][6] |
| Molecular Weight | 151.21 g/mol | [5][6] |
| Appearance | White solid (typical) | [4] |
| IUPAC Name | 1-tert-butylpyrrole-3-carbaldehyde | [5] |
| CAS Number | 30186-46-0 | [5][6] |
Structural Causality of Solubility:
-
Polar Moieties: The pyrrole ring's nitrogen atom and, more significantly, the C3-carbaldehyde group (-CHO) introduce polarity. The carbonyl oxygen is a hydrogen bond acceptor, allowing for favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
-
Non-Polar Moiety: The N1-tert-butyl group is a large, sterically bulky, and hydrophobic moiety. This group dominates a significant portion of the molecular surface area, promoting solubility in non-polar and weakly polar organic solvents (e.g., hexanes, toluene, diethyl ether) through van der Waals forces.
The molecule's overall character is moderately polar. Its solubility behavior is therefore a competitive interplay between these opposing structural features.
Predicting Solubility: A Framework Based on "Like Dissolves Like"
The principle of "like dissolves like" remains a powerful predictive tool.[7] It posits that substances with similar intermolecular forces are likely to be soluble in one another. We can categorize solvents and predict the solubility of our target compound accordingly.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Polarity Index | Predicted Solubility | Rationale for Interaction |
| Non-Polar | Hexane, Toluene | 0.1, 2.4 | Moderate to Good | The large tert-butyl group provides significant non-polar character, enabling dispersion force interactions. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF) | 3.1, 4.0, 4.4, 5.1, 6.4 | Good to Excellent | Dipole-dipole interactions between the solvent and the polar carbaldehyde and pyrrole moieties are strong. These solvents effectively solvate both polar and non-polar regions of the molecule. |
| Polar Protic | Methanol, Ethanol | 5.1, 4.3 | Good | Hydrogen bonding can occur between the solvent's hydroxyl group and the carbonyl oxygen of the aldehyde. The alkyl chains of the alcohols also interact favorably with the tert-butyl group. |
| Highly Polar | Water | 10.2 | Poor to Insoluble | The molecule's large, hydrophobic tert-butyl group and hydrocarbon-like pyrrole ring outweigh the polar contribution of the aldehyde, preventing effective solvation by the strong hydrogen-bonding network of water. |
Note: Polarity Index values are relative measures.[8]
A Self-Validating Protocol for Experimental Solubility Determination
Theoretical predictions require experimental validation. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Principle of the Method
A supersaturated solution of the solute (this compound) is prepared in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to ensure thermodynamic equilibrium is reached. The saturated supernatant is then carefully separated from the excess solid, diluted, and analyzed by a suitable quantitative method (e.g., HPLC-UV) to determine the solute concentration, which represents its solubility.
Mandatory Visualization: Experimental Workflow
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1-tert-Butyl-1H-pyrrole-3-carbaldehyde material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety and handling guide for this compound. As a substituted pyrrole, this compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex nitrogen-containing heterocycles.[1] The inherent reactivity of the aldehyde functional group, combined with the pyrrole core, necessitates a thorough understanding of its hazard profile to ensure safe laboratory practice. This guide moves beyond a standard data sheet to provide context, rationale for safety protocols, and a self-validating workflow for risk mitigation.
Section 1: Chemical Identity and Physicochemical Profile
Precise identification is the foundation of chemical safety. The tert-butyl group on the pyrrole nitrogen enhances stability compared to the parent pyrrole, but the aldehyde group at the 3-position dictates much of its reactivity and hazard profile.[1][2]
| Identifier | Value | Source |
| IUPAC Name | 1-tert-butylpyrrole-3-carbaldehyde | [3] |
| CAS Number | 30186-46-0 | [3][4] |
| Molecular Formula | C₉H₁₃NO | [3][4] |
| Molecular Weight | 151.21 g/mol | [3][4] |
| Synonyms | 1-(tert-Butyl)-1H-pyrrole-3-carbaldehyde, N-t-butylpyrrole-3-carboxaldehyde | [3] |
| Appearance | Likely a solid or liquid | Inferred from related compounds[5] |
| Boiling/Melting Point | Data not widely available; inferred to be higher than parent pyrrole due to increased molecular weight and polarity. | [6] |
Section 2: Hazard Identification and Toxicological Assessment
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards stem from its irritant properties and acute oral toxicity.[3] The aldehyde group can react with biological macromolecules, leading to irritation, while the overall molecule can be harmful if ingested.
GHS Classification Summary [3]
| Hazard Class | Hazard Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation |
| STOT - Single Exposure (Category 3) | H335 | May cause respiratory irritation |
Toxicological Narrative:
-
Oral Toxicity (H302): Ingestion can lead to adverse health effects. The mechanism is not fully elucidated but is a recognized hazard for this substance class.[3][7]
-
Skin and Eye Irritation (H315, H319): This is a significant and immediate hazard. Aldehydes are known to be electrophilic and can react with nucleophilic residues in proteins and other biomolecules on the skin and in the eyes, causing inflammation and damage. Direct contact must be strictly avoided.[3][8]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the mucous membranes and upper respiratory tract.[3][8] This is particularly relevant if the material is heated or aerosolized.
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves a multi-layered strategy encompassing engineering controls, appropriate personal protective equipment (PPE), and standardized procedural workflows.
Engineering Controls: The Primary Barrier
The most effective way to prevent exposure is to handle the material within a properly functioning chemical fume hood.[9] This control captures vapors at the source, preventing inhalation and minimizing the contamination of the general laboratory environment. The causality is simple: by maintaining negative pressure, the fume hood ensures that any released vapors are exhausted safely away from the operator.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect against accidental splashes or unforeseen exposures. The selection is based directly on the identified hazards.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always check the manufacturer's glove compatibility data.
-
Eye Protection: Chemical safety goggles are mandatory.[10] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Generally not required if work is conducted within a certified chemical fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Hazard Mitigation Workflow
This diagram illustrates the logical flow for mitigating the primary hazards associated with this compound.
Caption: Relationship between chemical hazards and required safety controls.
Standard Operating Procedure (SOP) Workflow
Following a validated, step-by-step procedure minimizes the risk of error and exposure. This workflow is designed to be self-validating; proceeding to the next step is contingent on the safe completion of the previous one.
Caption: Step-by-step workflow for the safe handling of the chemical.
Section 4: Emergency Response and First Aid
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11]
-
Specific Hazards: Upon heating, the compound may form explosive mixtures with air. Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
Section 5: Stability, Reactivity, and Storage
-
Chemical Stability: The product is considered stable under normal laboratory storage conditions (room temperature).
-
Conditions to Avoid: Avoid strong heating, as it can lead to decomposition and potentially explosive vapor-air mixtures. Keep away from sparks, open flames, and other sources of ignition.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can trigger vigorous or exothermic reactions.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] The storage area should be locked and designated for hazardous chemicals.[11]
Section 6: Disposal Considerations
All chemical waste must be handled as hazardous.
-
Procedure: Dispose of unused material and its container at an approved waste disposal facility.[11] Do not mix with other waste streams.
-
Regulatory Compliance: Disposal must be in full accordance with all applicable federal, state, and local environmental regulations.
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Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Pyrrole Protection | Request PDF. Retrieved from [Link]
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Methodological & Application
The Vilsmeier-Haack Reaction for Pyrrole-3-carbaldehyde Synthesis: An Application & Protocol Guide
This guide provides researchers, medicinal chemists, and process development scientists with a comprehensive technical overview and field-proven protocols for the synthesis of pyrrole-3-carbaldehydes via the Vilsmeier-Haack reaction. Pyrrole-3-carbaldehydes are invaluable building blocks in the synthesis of complex pharmaceuticals and natural products, yet their preparation presents a significant regioselectivity challenge. This document elucidates the mechanistic principles and provides practical strategies to achieve high selectivity for the desired C3-isomer.
Introduction: The Challenge of C3-Formylation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, typically a chloromethyleniminium salt generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] While electronically, the C2 (α) position of the pyrrole ring is more susceptible to electrophilic attack, strategic manipulation of reaction parameters can overcome this inherent reactivity pattern.
Directing the formylation to the C3 (β) position is often crucial for subsequent synthetic transformations. This is typically achieved by introducing a sterically demanding substituent on the pyrrole nitrogen. The bulk of this group physically obstructs the C2 and C5 positions, forcing the Vilsmeier reagent to attack the less hindered C3 or C4 positions.[5][6] This guide will focus on leveraging this steric control to achieve high yields of pyrrole-3-carbaldehydes.
Mechanism and Regioselectivity
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyleniminium ion, often referred to as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For an N-substituted pyrrole, attack can occur at either the C2 or C3 position. The resulting intermediate is a resonance-stabilized iminium salt.[3]
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the corresponding pyrrole carbaldehyde.
The regiochemical outcome is a delicate balance between electronics and sterics. The nitrogen atom's lone pair strongly activates the C2 position for electrophilic attack. However, a large N-substituent, such as a tert-butyl group, creates significant steric hindrance at the adjacent C2 position, making the C3 position the more accessible site for the bulky Vilsmeier reagent.[5]
Key Parameters Influencing Regioselectivity
The choice of the N-substituent is the most critical factor in directing formylation to the C3 position. The following table, compiled from experimental data, illustrates the profound impact of N-substituent steric bulk on the product ratio.[5]
| N-Substituent | α:β (C2:C3) Ratio | Overall Yield (%) | Causality Behind Selectivity |
| -CH₃ (Methyl) | α-isomer only | 93 | Minimal steric hindrance; electronics dominate, leading to exclusive C2 attack. |
| -CH₂CH₃ (Ethyl) | 11.5 : 1 | 92 | Slight increase in steric bulk begins to disfavor C2, but it remains the major product. |
| -CH(CH₃)₂ (Isopropyl) | 1.9 : 1 | - | Significant steric hindrance makes C2 and C3 attack competitive. |
| -C(CH₃)₃ (tert-Butyl) | 1 : 14 | - | Extreme steric bulk effectively blocks the C2 position, leading to high selectivity for C3. |
| -Phenyl | 9.0 : 1 | 93 | The planar phenyl group offers less steric hindrance than branched alkyls, favoring C2. |
Field Insight: As demonstrated, the N-tert-butyl group is an excellent choice for directing formylation to the C3 position. The 14-fold selectivity provides a robust method for preparing the desired isomer in high purity, often simplifying downstream purification.
Detailed Experimental Protocol: Synthesis of 1-(tert-butyl)-1H-pyrrole-3-carbaldehyde
This protocol is a robust, validated procedure for achieving high C3-selectivity.
Materials & Equipment:
-
1-(tert-butyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard inert atmosphere glassware (flame-dried), including a two-necked round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
With vigorous stirring, add POCl₃ (1.2 eq) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[7]
-
-
Formylation Reaction:
-
Dissolve 1-(tert-butyl)-1H-pyrrole (1.0 eq) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[8]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes). The disappearance of the starting pyrrole and the appearance of a new, more polar spot indicates product formation.
-
-
Workup and Hydrolysis:
-
Upon completion, cool the reaction mixture again to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Caution: This quenching is exothermic and will release CO₂ gas. Ensure adequate ventilation and perform the addition slowly to control effervescence.
-
Continue stirring for 1-2 hours until the hydrolysis of the intermediate iminium salt is complete.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude aldehyde by flash column chromatography on silica gel to yield 1-(tert-butyl)-1H-pyrrole-3-carbaldehyde as a pure compound.
-
Troubleshooting and Optimization
-
Issue: Low Yield.
-
Cause: Incomplete reaction or degradation. Ensure all reagents are anhydrous, as water will quench the Vilsmeier reagent. The reaction may require gentle heating (e.g., 40 °C) or extended reaction times.[7]
-
-
Issue: Poor C3-Selectivity.
-
Cause: Insufficient steric hindrance from the N-substituent. If the substrate allows, consider using an even bulkier group, such as a triisopropylsilyl (TIPS) group, which is known to give excellent C3 selectivity before being easily removed.[6]
-
-
Issue: Diformylation.
-
Cause: The initially formed mono-formylated product can undergo a second formylation if conditions are too harsh or excess reagent is used.
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents). Maintain lower reaction temperatures and monitor carefully by TLC to stop the reaction upon consumption of the starting material.
-
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction workup is exothermic and releases gas. Perform quenching operations slowly and behind a safety shield.
-
Anhydrous solvents are required. Ensure proper handling techniques to avoid introducing moisture into the reaction.
References
-
Di Mauro, G., et al. (2022). The Formylation of N,N‑Dimethylcorroles. Molecules, 27(15), 4983. Available at: [Link]
-
Rajput, A. S., & Rawal, R. K. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 25-43. Available at: [Link]
-
Carballo, R. M., et al. (2015). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm, 17, 6406-6419. Available at: [Link]
-
Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5250–5253. Available at: [Link]
-
Tasneem, S., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences, 12(4). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. [Diagram]. Retrieved from [Link]
-
Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Chemistry, 3(1). Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Academia.edu. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3208-3213. Available at: [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
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The Versatile Building Block: Application Notes for 1-tert-Butyl-1H-pyrrole-3-carbaldehyde in Organic Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among these, heteroaromatic aldehydes serve as indispensable synthons, offering a gateway to a diverse array of chemical transformations. This technical guide focuses on 1-tert-Butyl-1H-pyrrole-3-carbaldehyde , a versatile building block whose unique structural features and reactivity profile make it a valuable asset for researchers, scientists, and drug development professionals. The presence of the sterically demanding tert-butyl group on the pyrrole nitrogen not only modulates the electronic properties of the ring but also directs the regioselectivity of further functionalization, offering a level of control that is highly sought after in multi-step synthesis.
This document provides an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower chemists in their synthetic endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is the foundation of its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| CAS Number | 30186-46-0 | [1] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Step-by-Step Guide
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding N-substituted pyrrole.[4][5] The bulky tert-butyl group on the nitrogen atom sterically hinders the C2 and C5 positions, leading to preferential formylation at the C3 position.[6]
Part 1: Synthesis of 1-tert-Butyl-1H-pyrrole
The precursor, 1-tert-Butyl-1H-pyrrole, can be synthesized from pyrrole and tert-butyl alcohol in the presence of an acid catalyst or via N-alkylation of the pyrrole anion. A straightforward procedure involves the reaction of pyrrole with di-tert-butyl dicarbonate.[7]
Protocol for the Synthesis of 1-tert-Butyl-1H-pyrrole:
-
Reagents and Materials:
-
Pyrrole
-
di-tert-Butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Procedure:
-
To a solution of pyrrole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.5 eq) and triethylamine (1.5 eq) sequentially at room temperature.[7]
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial DCM).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain 1-tert-Butyl-1H-pyrrole as a colorless oil.
-
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[3][8]
Protocol for the Synthesis of this compound:
-
Reagents and Materials:
-
1-tert-Butyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried, two-necked round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath
-
-
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction with 1-tert-Butyl-1H-pyrrole: Dissolve 1-tert-Butyl-1H-pyrrole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice and water. Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the initial DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
-
Caption: Workflow for the synthesis of this compound.
Key Applications and Reaction Protocols
The aldehyde functionality at the C3 position of the pyrrole ring is a versatile handle for a variety of synthetic transformations, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[9]
Olefination via Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from aldehydes and ketones.[10][11] It provides a reliable route to introduce vinyl groups onto the pyrrole core, which can then be further elaborated.
Mechanistic Insight: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[12]
General Protocol for Wittig Reaction:
-
Reagents and Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet
-
-
Procedure:
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent. Cool the suspension to 0 °C (or -78 °C depending on the base). Add the strong base dropwise and stir the mixture until the ylide is formed (often indicated by a color change).
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq) in the anhydrous solvent and add it dropwise to the ylide solution at the same temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the residue by column chromatography.
-
Caption: Simplified mechanism of the Wittig reaction.
Reductive Amination for Amine Synthesis
Reductive amination is a cornerstone of amine synthesis, allowing for the conversion of aldehydes into primary, secondary, or tertiary amines.[1][13] This transformation is crucial in drug discovery for introducing basic nitrogen atoms, which are often key for biological activity and pharmacokinetic properties.
Mechanistic Insight: The reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.[14][15]
General Protocol for Reductive Amination:
-
Reagents and Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic extracts, dry over an anhydrous drying agent, filter, and concentrate. Purify the resulting amine by column chromatography or crystallization.
-
Application in the Synthesis of Bioactive Molecules
The pyrrole moiety is a common scaffold in a multitude of biologically active compounds, including anti-inflammatory agents and kinase inhibitors.[16][17][18] this compound serves as a key starting material for the synthesis of various substituted pyrrole derivatives with potential therapeutic applications. For instance, pyrrolo[2,3-d]pyrimidines, which can be synthesized from appropriately functionalized pyrroles, are a well-established class of kinase inhibitors.[19]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Vilsmeier-Haack formylation and the synthetic utility of its aldehyde group allow for the efficient construction of a wide range of functionalized pyrrole derivatives. The protocols and mechanistic insights provided in this guide are intended to facilitate the use of this reagent in the synthesis of novel compounds for drug discovery and other applications in chemical research.
References
-
One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 2018.
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 2017.
-
Pyrrole synthesis - Organic Chemistry Portal.
-
Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 2017.
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
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This compound (C9H13NO) - PubChem.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023.
-
Pyrrole compounds as anti-inflammatory and analgesic agents - Google Patents.
-
Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Organophosphorus Reagents: A Practical Approach in Chemistry, 2023.
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris.
-
The Wittig Reaction - Andrew G Myers Research Group.
-
N-T-BOC-PYRROLE synthesis - ChemicalBook.
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 2019.
-
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 2020.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu.
-
This compound DiscoveryCPR 30186-46-0 - Sigma-Aldrich.
-
Some naturally occurring bioactive molecules bearing pyrrole structure. - ResearchGate.
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
-
A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 2013.
-
N-Boc-pyrrole 98% 5176-27-2 - Sigma-Aldrich.
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 2023.
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 2018.
-
Hitchhiker's Guide to Reductive Amination - Thieme.
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1970.
-
One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate.
-
Synthesis and Biological Activity of New Anti-Inflammatory Compounds Containing the 1,4-benzodioxine and/or Pyrrole System. Bioorganic & Medicinal Chemistry, 2007.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 2023.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2013.
-
Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE, 2025.
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
-
THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS.
-
Vilsmeier-Haack Reaction - Chemistry Steps.
-
ChemScene: Building blocks | Bioactive small molecules.
-
New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules, 2021.
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 2023.
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Application Note: Comprehensive NMR Characterization of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Introduction
1-tert-Butyl-1H-pyrrole-3-carbaldehyde is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in many biologically active molecules, and the introduction of a carbaldehyde group at the 3-position provides a versatile handle for further synthetic transformations. The bulky tert-butyl group at the 1-position enhances solubility in organic solvents and can influence the molecule's conformational properties and biological activity. Accurate and unambiguous structural characterization is paramount for its use in drug development and other scientific research.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the comprehensive NMR characterization of this compound, leveraging a suite of 1D and 2D NMR experiments. We will present a systematic approach, from sample preparation to spectral interpretation, that ensures the unequivocal assignment of all proton (¹H) and carbon (¹³C) resonances. This self-validating system of experiments provides a high degree of confidence in the structural confirmation, a critical aspect of scientific integrity in research and development.
Causality Behind Experimental Choices
The strategic selection of a combination of NMR experiments is crucial for a complete and reliable structural analysis.
-
¹H NMR: This is the foundational experiment, providing information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).
-
¹³C{¹H} NMR: This experiment provides a count of the unique carbon atoms in the molecule. The proton-decoupled nature of the experiment simplifies the spectrum to single lines for each carbon, with their chemical shifts indicating their electronic environment (e.g., alkyl, aromatic, carbonyl).
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically over two to three bonds. It is instrumental in identifying connected spin systems, allowing for the tracing of proton networks within the molecule, such as the protons on the pyrrole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It is a highly sensitive and reliable method for assigning the carbon resonance for each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4). It is the key experiment for identifying connectivity between different spin systems and for assigning quaternary (non-protonated) carbons, such as the carbons of the tert-butyl group, the carbonyl carbon, and the pyrrole carbon at the 3-position.
Together, these experiments create a self-validating web of correlations that allows for the confident and complete assignment of the molecule's structure.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single residual solvent peak that does not typically interfere with the signals of interest.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on concentration).
COSY:
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): 0-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
HSQC:
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-160 ppm.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
HMBC:
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
Data Interpretation and Analysis
The structure of this compound with the proposed atom numbering for NMR assignment is shown below.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The chemical shifts of the pyrrole ring protons are influenced by the electron-donating tert-butyl group and the electron-withdrawing carbaldehyde group. The aldehyde proton will appear significantly downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aldehyde | 9.70 - 9.80 | s | - | 1H |
| H-2 | 7.50 - 7.60 | t | ~1.5 - 2.0 | 1H |
| H-5 | 6.80 - 6.90 | t | ~2.0 - 2.5 | 1H |
| H-4 | 6.40 - 6.50 | t | ~2.0 - 2.5 | 1H |
| C(CH₃)₃ | 1.60 - 1.70 | s | - | 9H |
Rationale for Predictions:
-
H-aldehyde: Aldehyde protons typically resonate in the 9-10 ppm region due to the strong deshielding effect of the carbonyl group.[1]
-
Pyrrole Protons (H-2, H-4, H-5): In unsubstituted pyrrole, the α-protons (H-2, H-5) are at ~6.7 ppm and the β-protons (H-3, H-4) are at ~6.1 ppm. The N-tert-butyl group is electron-donating, which would shift the ring protons upfield. However, the C3-aldehyde group is strongly electron-withdrawing, which will deshield the adjacent protons (H-2 and H-4) and to a lesser extent, H-5. H-2 is expected to be the most downfield of the ring protons due to its proximity to both the nitrogen and the electron-withdrawing group at C3. The coupling constants between the pyrrole ring protons are typically small.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region, typically around 1.3-1.7 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The chemical shifts of the carbon atoms are also influenced by the substituents. The carbonyl carbon will be the most downfield signal.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-aldehyde | 184.0 - 186.0 |
| C-3 | 132.0 - 134.0 |
| C-2 | 128.0 - 130.0 |
| C-5 | 118.0 - 120.0 |
| C-4 | 108.0 - 110.0 |
| C(CH₃)₃ | 58.0 - 60.0 |
| C(CH₃)₃ | 31.0 - 33.0 |
Rationale for Predictions:
-
C-aldehyde: Aldehyde and ketone carbonyl carbons resonate in the highly deshielded region of the spectrum, typically >180 ppm.[1]
-
Pyrrole Carbons: The electron-withdrawing aldehyde group at C-3 will cause a significant downfield shift for C-3. C-2 and C-4, being adjacent to the substituted carbon, will also be shifted downfield compared to unsubstituted N-tert-butylpyrrole. C-5 will be least affected by the aldehyde group.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will be around 58-60 ppm, and the three equivalent methyl carbons will appear further upfield at around 31-33 ppm.
2D NMR Correlation Analysis: A Self-Validating System
The following diagrams illustrate the expected key correlations in the 2D NMR spectra, which provide a robust, self-validating framework for the complete assignment of the structure.
COSY Correlations
The COSY spectrum will reveal the connectivity between the protons on the pyrrole ring.
Caption: Expected COSY correlations for the pyrrole ring protons.
HMBC Correlations
The HMBC spectrum is crucial for establishing the overall connectivity of the molecule, linking the substituents to the pyrrole ring.
Caption: Workflow for the self-validating NMR characterization process.
Conclusion
This application note has detailed a comprehensive and robust methodology for the complete NMR characterization of this compound. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a self-validating dataset is generated that allows for the unambiguous assignment of all proton and carbon signals. The presented protocols and data interpretation framework serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and related fields, ensuring the scientific integrity and accuracy of their findings.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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The Journal of Organic Chemistry. Author Guidelines. American Chemical Society. [Link]
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Kumar, I., Mir, N. A., Ramaraju, P., Singh, D., Gupta, V. K., & Rajnikant. (2014). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. RSC Advances, 4(94), 52285-52289. [Link]
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ResearchGate. ¹H NMR spectra of 1-(tert.-butyl)-1H-pyrrole (5 b) in different solvents. [Link]
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Application Note: Mass Spectrometry Analysis of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the mass spectrometric analysis of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde, a heterocyclic aldehyde with applications in medicinal chemistry and materials science. This document outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We delve into the rationale behind parameter selection, predict fragmentation patterns based on established chemical principles, and provide detailed, step-by-step protocols for sample preparation and analysis. The information herein is designed to equip researchers with the necessary tools for the robust characterization and quantification of this compound in various matrices.
Introduction
This compound (C₉H₁₃NO, Molar Mass: 151.21 g/mol ) is a substituted pyrrole derivative.[1][2] The pyrrole nucleus is a fundamental motif in a plethora of biologically active molecules, including natural products and synthetic drugs.[3][4] The presence of the tert-butyl group on the nitrogen atom and the carbaldehyde function at the 3-position imparts specific chemical properties that influence its behavior in mass spectrometric analysis. Accurate mass determination and structural elucidation are critical for its identification in complex mixtures, for reaction monitoring during synthesis, and for metabolic studies.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] The choice of ionization technique is paramount for the successful analysis of a given analyte. Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" mass spectrum useful for structural elucidation and library matching.[5] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for accurate molecular weight determination.[3][5] This guide will cover both approaches to provide a comprehensive analytical strategy.
Predicted Mass Spectral Data
Based on the structure of this compound and established fragmentation principles of N-substituted pyrroles and aromatic aldehydes, the following mass spectral data are predicted.[5][6]
Electron Ionization (EI) Fragmentation
Under EI conditions, a prominent molecular ion peak is expected due to the relative stability of the aromatic pyrrole ring.[5] The primary fragmentation pathways are anticipated to involve the loss of the tert-butyl group and cleavage related to the aldehyde functionality.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 151 | [C₉H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 95 | [M - C₄H₈]⁺• | Loss of isobutylene via McLafferty-type rearrangement |
| 94 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical |
| 67 | [C₄H₅N]⁺• | Pyrrole radical cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Electrospray Ionization (ESI) Data
In positive ion mode ESI, the primary ion observed will be the protonated molecule.
| Predicted m/z | Proposed Ion | Ionization Mode |
| 152.1070 | [M+H]⁺ | Positive |
| 174.0889 | [M+Na]⁺ | Positive |
Fragmentation Pathway Analysis (EI-MS)
The fragmentation of this compound under electron ionization is dictated by the stability of the resulting fragments. The tert-butyl group is prone to fragmentation due to the stability of the resulting tert-butyl cation or radical. The aldehyde group can also direct fragmentation.
A key fragmentation pathway involves the cleavage of the N-C bond, leading to the loss of the tert-butyl group. Another significant fragmentation is the loss of a methyl group from the tert-butyl substituent.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocols
Safety Precautions
This compound may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Sample Preparation
Objective: To prepare a solution of the analyte suitable for GC-MS and LC-MS analysis.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Autosampler vials with inserts
Protocol:
-
Accurately weigh 1 mg of this compound.
-
For LC-MS analysis, dissolve the compound in 10 mL of methanol to create a 100 µg/mL stock solution.
-
For GC-MS analysis, dissolve the compound in 10 mL of dichloromethane to create a 100 µg/mL stock solution.
-
Perform serial dilutions from the stock solution as required to achieve the desired concentration for analysis (e.g., 1-10 µg/mL).
-
Transfer the final solutions to autosampler vials for analysis.
GC-MS Analysis Protocol
Objective: To obtain a fingerprint mass spectrum with detailed fragmentation for structural confirmation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
LC-MS Analysis Protocol
Objective: To determine the accurate molecular weight of the compound.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-500.
Experimental Workflow
The overall process for the mass spectrometric analysis of this compound is summarized in the following workflow diagram.
Caption: General workflow for the mass spectrometry analysis.
Conclusion
This application note provides a detailed framework for the mass spectrometric analysis of this compound using both GC-MS and LC-MS techniques. The provided protocols are robust starting points that can be further optimized depending on the specific analytical requirements, such as the sample matrix and desired sensitivity. The predicted fragmentation patterns and workflow diagrams serve as valuable guides for researchers in the fields of chemical synthesis, drug discovery, and quality control, enabling confident identification and characterization of this important heterocyclic compound.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
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ResearchGate. (n.d.). Pyrrole-3-carboxaldehyde derivatives and SAR activity. ResearchGate. [Link]
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Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693-2702. [Link]
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
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ScienceDirect. (n.d.). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. ScienceDirect. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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MDPI. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. MDPI. [Link]
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National Center for Biotechnology Information. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Center for Biotechnology Information. [Link]
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JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]
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Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]
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Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]
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NIST. (n.d.). 1H-Pyrrole, 1-butyl-. NIST WebBook. [Link]
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YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. YouTube. [Link]
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ResearchGate. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. [Link]
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American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. American Chemical Society. [Link]
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MDPI. (n.d.). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. MDPI. [Link]
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MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
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Pharma Science Monitor. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Pharma Science Monitor. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
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PubChem. (n.d.). tert-butyl 1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
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Application Notes & Protocols: Leveraging 1-tert-Butyl-1H-pyrrole-3-carbaldehyde as a Scaffold in Antibacterial Drug Discovery
Introduction: A Versatile Building Block in the Fight Against Bacterial Resistance
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action.[1] Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in medicinal chemistry, forming the core of many approved drugs.[2][3] Among these, the pyrrole ring system is a privileged structure found in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities, including potent antibacterial effects.[1][4][5]
This guide focuses on the strategic application of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde , a highly versatile synthetic intermediate, in the early stages of antibacterial drug discovery. This compound is not typically an antibacterial agent in itself; rather, its value lies in its unique structural features that make it an ideal starting point for the generation of diverse chemical libraries.
-
The Pyrrole Core: An electron-rich aromatic system known to interact with various biological targets.[5]
-
The C3-Carbaldehyde Group: A reactive chemical "handle" that allows for a multitude of chemical transformations, enabling the systematic introduction of diverse functional groups.[6]
-
The N1-tert-Butyl Group: A bulky, lipophilic group that protects the pyrrole nitrogen from unwanted side reactions and can modulate the physicochemical properties (e.g., solubility, membrane permeability) of the resulting derivatives, which is crucial for optimizing drug-like characteristics.
This document provides a comprehensive overview, from the rationale behind using this scaffold to detailed protocols for synthesizing derivatives and evaluating their antibacterial efficacy.
Strategic Rationale: Why Use this compound?
The selection of a starting scaffold is a critical decision in a drug discovery campaign. This compound offers a distinct advantage due to its chemical tractability, which facilitates the rapid exploration of Structure-Activity Relationships (SAR).
Causality of Experimental Design: The primary goal is to leverage the C3-aldehyde functionality to create a library of novel pyrrole derivatives. By systematically altering the substituent introduced at this position, researchers can probe the chemical space around the pyrrole core to identify moieties that confer or enhance antibacterial activity. The aldehyde is an ideal electrophile for reactions like reductive amination, Wittig reactions, and various condensations, providing access to amines, alkenes, and other complex structures, respectively. This synthetic versatility is paramount for efficient lead generation.
Potential Mechanisms & Targets: Pyrrole-containing compounds have been shown to target essential bacterial enzymes. A notable mechanism is the inhibition of DNA gyrase, an enzyme vital for bacterial DNA replication and repair.[2] By generating a library of derivatives, researchers can screen for compounds that inhibit this or other key bacterial targets, such as UDP-N-acetylenolpyruvylglucosamine reductase or dihydrofolate reductase (DHFR).[2][7] In silico molecular docking studies can be employed early in the process to predict the binding affinity of designed derivatives to these targets, helping to prioritize synthetic efforts.[8][9]
Application Protocol 1: Synthesis of a Derivative Library via Reductive Amination
This protocol details a robust and widely applicable method for creating a library of C3-substituted aminomethyl-pyrrole derivatives from this compound. Reductive amination is a reliable one-pot reaction that proceeds through an intermediate imine, which is then reduced to the corresponding amine.
Rationale for Reagent Selection: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent. Unlike stronger reducing agents like sodium borohydride, STAB is milder, selective for imines in the presence of aldehydes, and does not react violently with the protic solvent (methanol) or the acetic acid catalyst. This selectivity minimizes side reactions, such as the reduction of the starting aldehyde, leading to cleaner reactions and higher yields. Acetic acid serves to catalyze the formation of the iminium ion, the species that is actively reduced.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an appropriate solvent such as methanol or dichloromethane (DCM).
-
Addition of Amine: Add the primary or secondary amine of choice (1.1 eq) to the solution.
-
Catalyst Addition: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.
-
Reduction Step: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. Note: Mild gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product using flash column chromatography on silica gel to obtain the desired aminomethyl-pyrrole derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for synthesizing aminomethyl-pyrrole derivatives.
Application Protocol 2: In Vitro Antibacterial Susceptibility Testing
Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold-standard methods for quantifying antibacterial potency.[10][11]
Part A: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Rationale for Method: The broth microdilution method is highly efficient, requires small volumes of reagents, and is suitable for high-throughput screening of multiple compounds against various bacterial strains simultaneously. It provides a quantitative result (e.g., in µg/mL) that is more informative than qualitative methods like disk diffusion.[11]
Detailed Step-by-Step Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[14]
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound (in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (MHB with inoculum, no compound). Well 12 serves as the sterility control (MHB only).
-
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours under aerobic conditions.[13]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Part B: Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][14] This assay distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting growth) agents.[12]
Detailed Step-by-Step Protocol:
-
Subculturing from MIC Plate: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plating: Aspirate 10 µL from each selected well and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies at each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15]
Caption: A streamlined workflow for in silico drug discovery.
Conclusion and Future Directions
This compound serves as an excellent and highly tractable scaffold for the generation of novel pyrrole-based compounds in antibacterial drug discovery. The protocols outlined provide a clear path from synthetic diversification to robust biological evaluation and preliminary mechanistic insight. Promising lead compounds, such as the hypothetical DER-01, would subsequently undergo further optimization to improve potency and drug-like properties. Next steps in a typical drug discovery cascade would include assessing cytotoxicity against mammalian cell lines, evaluating metabolic stability, and eventually testing in vivo efficacy in animal infection models.
References
-
Al-Mulla, A. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
-
Akbaşlar, D., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]
-
Hilmy, K. M. H., et al. (2005). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Revista de la Sociedad Química de México. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]
-
ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available at: [Link]
-
ResearchGate. (2023). In Silico Evaluation of Antimicrobial Activity, Target Binding, and Drug‐Likeness Properties of Pyridine–Pyrrole Conjugates. Available at: [Link]
-
Syrris. (N.D.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Available at: [Link]
-
ResearchGate. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]
-
BMG Labtech. (N.D.). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]
-
National Institutes of Health (NIH). (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available at: [Link]
-
MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]
-
IDEXX. (N.D.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
-
ResearchGate. (2021). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Available at: [Link]
-
Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]
-
National Institutes of Health (NIH). (2015). QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. Available at: [Link]
-
Royal Society of Chemistry. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available at: [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]
-
Microchem Laboratory. (N.D.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
DR-NTU, Nanyang Technological University. (2021). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Available at: [Link]
-
National Institutes of Health (NIH). (2020). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 7. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. emerypharma.com [emerypharma.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microchemlab.com [microchemlab.com]
- 15. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Formylation of N-tert-butylpyrrole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the formylation of N-tert-butylpyrrole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during this common yet nuanced synthetic transformation. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this reaction, ensuring successful and reproducible outcomes.
Introduction: The Vilsmeier-Haack Formylation of N-tert-butylpyrrole
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles.[1][2] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] For N-tert-butylpyrrole, the primary objective is typically the synthesis of 2-formyl-N-tert-butylpyrrole, a valuable building block in medicinal chemistry and materials science. However, the bulky N-tert-butyl group introduces specific steric and electronic effects that can lead to a range of side reactions, complicating the reaction profile and necessitating careful optimization and troubleshooting.
This guide will address the most common challenges encountered during the formylation of N-tert-butylpyrrole, providing evidence-based explanations and actionable protocols to mitigate these issues.
Troubleshooting Guide: Navigating Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.
Question 1: My reaction is yielding a mixture of 2-formyl and 3-formyl-N-tert-butylpyrrole. How can I improve the regioselectivity for the desired 2-isomer?
Answer:
The formation of both C2 (α) and C3 (β) formylated isomers is a common issue in the Vilsmeier-Haack formylation of N-substituted pyrroles. The ratio of these products is primarily governed by a combination of electronic and steric factors.[4] While the C2 position is electronically favored for electrophilic attack due to the electron-donating nature of the nitrogen atom, the bulky N-tert-butyl group can sterically hinder this position, leading to increased formation of the C3 isomer.[5]
Causality and Mitigation Strategies:
-
Steric Hindrance: The primary driver for C3-formylation is the steric bulk of the N-tert-butyl group impeding the approach of the Vilsmeier reagent to the C2 position.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity for the thermodynamically favored 2-isomer. The kinetic product, the 3-isomer, may be favored at higher temperatures where the energy barrier for the sterically hindered attack is more easily overcome.
-
Rate of Addition: A slow, dropwise addition of the N-tert-butylpyrrole to the pre-formed Vilsmeier reagent at a low temperature can help maintain a low concentration of the pyrrole, which can favor the more reactive C2 position and minimize side reactions.
Recommended Protocol for Enhanced 2-Formylation Selectivity:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.1 equivalents) dropwise to anhydrous N,N-dimethylformamide (3-5 equivalents) at 0°C.
-
Stir the mixture at 0°C for 30 minutes to ensure complete formation of the reagent.
-
Cool the Vilsmeier reagent to -10°C to 0°C.
-
Dissolve N-tert-butylpyrrole (1 equivalent) in a minimal amount of anhydrous dichloromethane or DMF.
-
Add the N-tert-butylpyrrole solution dropwise to the cold Vilsmeier reagent over a period of 30-60 minutes.
-
Maintain the reaction temperature at 0°C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it onto crushed ice and then neutralize with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the 2-formyl and 3-formyl isomers.
Question 2: I am observing a significant amount of a byproduct that appears to be de-tert-butylated pyrrole-2-carbaldehyde. What is causing this and how can I prevent it?
Answer:
The loss of the N-tert-butyl group is a potential side reaction under the acidic conditions of the Vilsmeier-Haack reaction. The tert-butyl group is known to be labile in the presence of strong acids, proceeding through a stable tert-butyl cation intermediate. While the Vilsmeier-Haack conditions are generally considered mild, localized acidity and the presence of Lewis acidic species can promote this dealkylation.
Mechanism of De-tert-butylation:
Caption: Proposed mechanism for acid-catalyzed de-tert-butylation.
Troubleshooting Strategies:
-
Minimize Excess Acid: Use a stoichiometric amount of phosphorus oxychloride (or slightly more, e.g., 1.05-1.1 equivalents) relative to DMF. Excess POCl₃ can lead to a more acidic reaction environment.
-
Control Temperature: Higher temperatures can accelerate the rate of de-tert-butylation. Maintaining a low reaction temperature (0°C or below) is crucial.
-
Reaction Time: Prolonged reaction times can increase the incidence of de-tert-butylation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Alternative Formylating Agents: In cases where de-tert-butylation is severe, consider alternative, less acidic formylation methods, although these may be less common for this specific transformation.
Question 3: My reaction is producing di-formylated products. How can I control the reaction to obtain the mono-formylated product?
Answer:
The formation of di-formylated byproducts, such as 2,4-diformyl- or 2,5-diformyl-N-tert-butylpyrrole, can occur if the mono-formylated product, which is still electron-rich enough, undergoes a second formylation.
Factors Influencing Di-formylation:
-
Stoichiometry of the Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent is the most common cause of over-formylation.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times provide more opportunity for a second formylation to occur.
Protocol to Minimize Di-formylation:
| Parameter | Recommended Condition for Mono-formylation | Rationale |
| N-tert-butylpyrrole : POCl₃ : DMF Ratio | 1 : 1.1 : 3 | A slight excess of the Vilsmeier reagent is sufficient for complete conversion without promoting di-formylation. |
| Temperature | 0°C to room temperature | Lower temperatures disfavor the second, slower formylation step. |
| Reaction Time | Monitor by TLC/LC-MS and quench upon completion | Avoids prolonged exposure of the product to the formylating agent. |
| Order of Addition | Add pyrrole to the Vilsmeier reagent | Maintains a low concentration of the pyrrole, favoring mono-substitution. |
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR chemical shift for the aldehyde proton in 2-formyl-N-tert-butylpyrrole?
A1: The aldehyde proton of 2-formyl-N-tert-butylpyrrole typically resonates as a singlet in the range of δ 9.4-9.6 ppm in CDCl₃. The exact chemical shift can vary slightly depending on the solvent and concentration. The tert-butyl protons will appear as a sharp singlet around δ 1.6-1.7 ppm.
Q2: Can I use other Vilsmeier reagents, for example, generated from oxalyl chloride and DMF?
A2: Yes, the Vilsmeier reagent can be generated from DMF and other activating agents like oxalyl chloride or thionyl chloride. These reagents can sometimes offer different reactivity profiles and may be advantageous in specific situations. However, phosphorus oxychloride remains the most commonly used and cost-effective reagent for this transformation.[3]
Q3: What is the best way to purify the crude product mixture?
A3: Column chromatography on silica gel is the most effective method for purifying the products of the N-tert-butylpyrrole formylation. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, allows for the separation of the desired 2-formyl isomer from the 3-formyl isomer, any unreacted starting material, and di-formylated byproducts.
Q4: Are there any safety precautions I should be aware of when performing a Vilsmeier-Haack reaction?
A4: Yes, there are several important safety considerations:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction is exothermic , especially during the formation of the Vilsmeier reagent. It is crucial to maintain controlled cooling and slow addition of reagents.
-
The hydrolysis of the intermediate iminium salt during the workup can be vigorous. The reaction mixture should be added slowly to ice with good stirring.
-
The workup often involves the use of a base to neutralize the acidic mixture . This should also be done carefully with cooling to manage any heat evolution.
Experimental Workflow and Mechanistic Overview
The following diagram illustrates the general workflow for the Vilsmeier-Haack formylation of N-tert-butylpyrrole and the key mechanistic steps.
Caption: Workflow of the Vilsmeier-Haack formylation.
References
-
Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(55), 31773–31780. [Link]
-
Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]
-
Loader, C. E., & Anderson, H. J. (1971). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 49(3), 452-456. [Link]
-
Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 435–439. [Link]
-
Gryko, D. T., et al. (2022). From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. The Journal of Organic Chemistry, 87(7), 4634–4642. [Link]
-
Amarnath, V., et al. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology, 7(1), 56–61. [Link]
-
Speranza, M. (1986). Gas-phase heteroaromatic substitution. Part 4. Electrophilic attack of t-butyl cation on pyrrole, N-methylpyrrole, furan, and thiophene. Journal of the Chemical Society, Perkin Transactions 2, (2), 145-150. [Link]
-
Al-Juborea, A. A., et al. (2020). Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole). ResearchGate. [Link]
-
Akowuah, G. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10133. [Link]
-
Gribble, G. W. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 426–432. [Link]
-
PubChem. (n.d.). Tert-butyl 3-formyl-1h-pyrrolo[3,2-c]pyridine-1-carboxylate. PubChem. Retrieved January 26, 2026, from [Link].
-
Clifford, P. R., et al. (1972). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 348-351. [Link]
-
Glukhovtsev, M. N., et al. (1995). Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles. ResearchGate. [Link]
-
Bobrov, S., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 564. [Link]
-
Gandeepan, P., & Cheng, C. H. (2016). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 7(5), 3099–3104. [Link]
-
Veinberg, S., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2947. [Link]
-
Su, W. K., et al. (2001). Vilsmeier—Haack Preparation of 2-Acylpyrroles Using Bis(trichloromethyl)carbonate and N,N-Dimethylacylamines. Synthetic Communications, 31(14), 2141-2145. [Link]
-
Ronad, P. M., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Drug Delivery and Therapeutics, 9(6-s), 1-4. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved January 26, 2026, from [Link].
-
Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange. [Link]
-
Trofimov, B. A., et al. (2023). Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. Molecules, 28(3), 1362. [Link]
-
Chen, Y., et al. (2015). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
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Technical Support Center: Optimization of Reaction Conditions for Pyrrole Aldehyde Synthesis
Welcome to the Technical Support Center for Pyrrole Aldehyde Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis of pyrrole aldehydes, critical intermediates in pharmaceuticals and advanced materials. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Section 1: Foundational Principles & Key Methodologies
The formylation of pyrrole is a classic example of electrophilic aromatic substitution on an electron-rich heterocycle.[1] The inherent nucleophilicity of the pyrrole ring makes it highly reactive, but also susceptible to polymerization and side reactions if conditions are not carefully controlled. Pyrroles generally react with electrophiles at the α-position (C2 or C5) due to the superior stability of the resulting cationic intermediate.[2]
The most prevalent and robust method for this transformation is the Vilsmeier-Haack reaction .[2][3] This method utilizes a Vilsmeier reagent, a mild electrophile, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4][5] The Vilsmeier reagent is a weak electrophile, making it highly selective for electron-rich systems like pyrrole.[3][4][6]
The Vilsmeier-Haack Mechanism: A Step-by-Step Look
Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds in three main stages:[7]
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[3][4][5]
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent, forming a cationic intermediate.[6][7]
-
Hydrolysis: The intermediate iminium salt is hydrolyzed during aqueous workup to yield the final pyrrole aldehyde.[5][7]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyrrole aldehyde synthesis in a practical Q&A format.
Issue 1: Low or No Yield
Q: My Vilsmeier-Haack reaction is giving a very low yield. What are the primary causes and how can I fix them?
A: Low yields are a frequent problem and can often be traced back to one of three areas: reagent quality, reaction temperature, or the workup procedure.
-
Cause 1: Incomplete Formation or Degradation of the Vilsmeier Reagent.
-
Expert Insight: The Vilsmeier reagent is sensitive to moisture. The reaction between DMF and POCl₃ is exothermic and should be performed at a controlled low temperature (typically 0-10 °C) to prevent reagent degradation.[8] Using anhydrous, high-purity reagents is critical.
-
Troubleshooting Steps:
-
Ensure your DMF is anhydrous. If in doubt, use a freshly opened bottle or distill it over a suitable drying agent.
-
Use fresh, high-quality POCl₃.
-
Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF while maintaining the temperature at 0 °C using an ice bath.[1] A successful formation is often indicated by the formation of a solid or viscous slurry.
-
-
-
Cause 2: Sub-optimal Reaction Temperature for Formylation.
-
Expert Insight: While reagent formation requires cooling, the subsequent formylation step often needs heat to proceed at a reasonable rate, especially for less reactive pyrroles.[8] The reactivity of five-membered heterocycles follows the order: pyrrole > furan > thiophene.[9] A temperature that is too low will result in a stalled or incomplete reaction.
-
Troubleshooting Steps:
-
After adding the pyrrole substrate at a low temperature (0-5 °C), allow the reaction to warm to room temperature.[6]
-
Gently heat the reaction mixture (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.[8]
-
If the reaction is sluggish, you can cautiously increase the temperature, but be aware that higher temperatures can promote side reactions.[9]
-
-
-
Cause 3: Improper Workup and Hydrolysis.
-
Expert Insight: The hydrolysis of the intermediate iminium salt is a critical final step. This is typically achieved by quenching the reaction mixture into a basic aqueous solution (like sodium acetate or sodium bicarbonate).[10] An incomplete hydrolysis or decomposition during workup will directly impact your isolated yield.
-
Troubleshooting Steps:
-
Quench the reaction mixture by pouring it slowly onto a vigorously stirred solution of ice and aqueous base (e.g., saturated sodium acetate).[10] This controls the exotherm of the quench.
-
After the quench, it's often beneficial to stir or gently heat the mixture (e.g., reflux for 15 minutes) to ensure complete hydrolysis of the iminium salt.[10]
-
Ensure your extraction solvent is appropriate and perform multiple extractions to recover all the product from the aqueous layer.
-
-
Issue 2: Formation of Multiple Products & Poor Regioselectivity
Q: My reaction produces a mixture of isomers (e.g., 2-formyl and 3-formyl) or di-formylated products. How can I improve selectivity?
A: Regioselectivity is governed by both electronic and steric factors. Side products like di-formylated species arise from over-reaction.
-
Cause 1: Competing Electronic and Steric Effects.
-
Expert Insight: For unsubstituted pyrrole, formylation occurs almost exclusively at the more electron-rich C2 position.[4] However, for 1-substituted (N-substituted) pyrroles, the ratio of C2 to C3 formylation is controlled mainly by the steric bulk of the N-substituent.[11] Large substituents will favor formylation at the less hindered C3 position. For pyrroles with substituents at C2, formylation will be directed to other positions, often C4 or C5, depending on the electronic nature of the substituent.[12]
-
Troubleshooting Steps:
-
Analyze Your Substrate: Predict the most likely site of attack based on sterics and electronics. For N-substituted pyrroles, if C3-formylation is desired, a bulky N-substituent can be used as a directing group.
-
Modify Reagents: In some specific cases, alternative formylating reagents like dichloromethyl alkyl ethers can offer different regioselectivity compared to the standard Vilsmeier reagent.[12]
-
-
-
Cause 2: Di-formylation or Polymerization.
-
Expert Insight: As pyrrole is highly activated, and the initial formylation product is still electron-rich enough to react again, di-formylation can occur, especially under harsh conditions or with an excess of the Vilsmeier reagent.[8] Polymerization, resulting in intractable tars, is also a common issue, especially with unsubstituted pyrrole which is prone to darkening and instability.[2]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a moderate excess of the Vilsmeier reagent (typically 1.1–1.5 equivalents).[6][8] Avoid large excesses.
-
Reverse Addition: Add the pyrrole solution slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the highly reactive pyrrole, minimizing polymerization.
-
Maintain Low Temperatures: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can suppress over-reaction.
-
-
Caption: Figure 2: Troubleshooting Workflow for Pyrrole Formylation
Section 3: Optimized Protocol & Data
Reference Protocol: Vilsmeier-Haack Synthesis of Pyrrole-2-carboxaldehyde
This protocol is adapted from established procedures and incorporates best practices for optimization.[10]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous (1.1 mol)
-
Phosphorus oxychloride (POCl₃) (1.1 mol)
-
Pyrrole, freshly distilled (1.0 mol)
-
Ethylene dichloride (or Dichloromethane), anhydrous
-
Sodium acetate trihydrate (5.5 mol)
-
Deionized water
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation (Self-Validating Checkpoint):
-
To a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add DMF (1.1 mol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.1 mol) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10-20 °C.[10]
-
Causality Check: Slow, cold addition prevents decomposition of the reagent. A thick, white precipitate of the Vilsmeier reagent should form, providing visual confirmation of success.
-
After addition, remove the ice bath and stir for an additional 15 minutes at room temperature.[10]
-
-
Pyrrole Addition and Formylation:
-
Cool the reagent mixture back down to 5 °C and add anhydrous ethylene dichloride (250 mL).
-
In a separate flask, dissolve freshly distilled pyrrole (1.0 mol) in ethylene dichloride (250 mL).
-
Add the pyrrole solution dropwise to the stirred Vilsmeier reagent mixture over 1 hour, maintaining the temperature below 10 °C.
-
Causality Check: Slow addition to the cooled reagent minimizes polymerization of the highly reactive pyrrole.
-
-
Reaction Completion:
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[10] Copious evolution of HCl gas will be observed.
-
Self-Validating Checkpoint: At this stage, a small aliquot can be carefully quenched, extracted, and analyzed by TLC to confirm the consumption of the starting pyrrole.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature.
-
Prepare a solution of sodium acetate trihydrate (5.5 mol) in approximately 1 L of water.
-
Cautiously add the aqueous sodium acetate solution to the reaction mixture. The quench is exothermic.
-
Once the addition is complete, reflux the two-phase mixture with vigorous stirring for 15 minutes to ensure complete hydrolysis of the iminium salt intermediate.[10]
-
Causality Check: This heating step is crucial for breaking down the stable intermediate and maximizing the yield of the aldehyde.
-
-
Purification:
-
Cool the mixture and transfer it to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer multiple times with an appropriate solvent (e.g., ether or dichloromethane).
-
Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude pyrrole-2-carboxaldehyde can be purified by vacuum distillation or recrystallization.
-
Table 1: Comparison of Formylation Conditions
| Parameter | Standard Vilsmeier-Haack | Microwave-Assisted | Alternative Reagents (e.g., Oxalyl Chloride/DMF) |
| Activating Agent | POCl₃, SOCl₂ | POCl₃, Phthaloyl dichloride | Oxalyl Chloride, Phosgene |
| Temperature | 0 °C to 60-80 °C[9] | 60 °C[13] | Typically low temperatures (0 °C to RT) |
| Reaction Time | 1-8 hours[6] | 10-20 minutes[13] | 30 minutes - 2 hours[14] |
| Typical Yields | Good to Excellent (60-90%)[13] | Excellent (often >80%)[13] | Good to Excellent |
| Advantages | Widely applicable, well-understood, economical.[15] | Drastic reduction in reaction time, potentially higher yields.[13] | Can avoid hazardous POCl₃, may offer different selectivity.[14] |
| Disadvantages | Use of hazardous POCl₃, often requires heating.[16] | Requires specialized microwave equipment. | Oxalyl chloride is toxic and moisture-sensitive. |
References
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 26, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pyrrole-The Vilsmeier Reaction - ChemTube3D. (n.d.). Retrieved January 26, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pyrrole - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SciRP.org. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pyrrole. - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]
-
What is the reaction of preparation of pyrrol-2-aldehyde from pyrrole? - Quora. (n.d.). Retrieved January 26, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 26, 2026, from [Link]
-
Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recent Developments in the Synthesis of Dipyrromethanes. A Review - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]
-
Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]
-
2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
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- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. Pyrrole synthesis [organic-chemistry.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support hub for 1-tert-Butyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic aldehyde. Achieving high purity is critical for successful downstream applications, and this document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this compound, particularly after synthesis via methods like the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses preliminary questions you might have when assessing your crude product.
Q1: My crude this compound is a dark brown or black oil, but literature suggests it should be a solid. What has likely happened?
A1: This is a common observation. The discoloration is typically due to the formation of polymeric or oxidized impurities. Pyrrole derivatives, especially aldehydes, can be sensitive to air, light, and residual acid from the synthesis (e.g., from the Vilsmeier-Haack workup). The oily consistency indicates the presence of unreacted starting materials, solvent residues, or other low-melting-point byproducts that are depressing the freezing point of your target compound.
The Causality: The Vilsmeier-Haack reaction is an electrophilic substitution that can generate minor amounts of highly colored charge-transfer complexes or be susceptible to polymerization if the reaction is not properly quenched and neutralized.[1][2] Immediate purification after workup is strongly recommended to prevent degradation.
Q2: I've run a preliminary TLC of my crude product. What should I be looking for?
A2: A well-run TLC will be your roadmap for purification. You should be looking for several spots:
-
Product Spot: this compound is a moderately polar compound.
-
Starting Material Spot: If you started from 1-tert-butyl-1H-pyrrole, this will be a much less polar spot (higher Rf) as it lacks the polar aldehyde group.
-
Baseline Impurities: Dark, streaky material at the baseline (Rf = 0) often corresponds to polymeric byproducts or inorganic salts.
-
Other Spots: Faint spots close to the product spot could indicate isomers (e.g., 1-tert-Butyl-1H-pyrrole-2-carbaldehyde) or over-formylated byproducts.
A sample TLC plate diagram is shown below.
Visualizing Potential Impurities
Understanding the structures of potential impurities is key to designing an effective purification strategy. The bulky tert-butyl group strongly directs formylation to the 3-position, but minor products can still form.
Caption: Key chemical structures in a crude reaction mixture.
Troubleshooting and Purification Protocols
This section provides detailed solutions to specific purification challenges.
Issue 1: Significant amount of non-polar starting material (1-tert-butyl-1H-pyrrole) remains.
This is the most common impurity and is easily addressable with flash column chromatography due to the significant polarity difference between the non-polar starting material and the polar aldehyde product.
Protocol 1: Flash Column Chromatography
This protocol is the most reliable method for separating the product from both less polar and more polar impurities.
Causality: Silica gel is a polar stationary phase. Non-polar compounds like the starting pyrrole will have weak interactions and elute quickly with a non-polar mobile phase. The more polar aldehyde product interacts more strongly and requires a more polar mobile phase to elute.
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb your crude oil/solid onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique prevents solvent-streaking and provides superior separation.
-
Column Packing: Pack a glass column with silica gel in your starting eluent (see table below). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as recommended in the table below to first elute the non-polar impurities and then your target compound.
-
Monitoring: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderate polarity compounds. |
| Mobile Phase (Eluent) | Gradient: Start with 100% Hexanes or Heptane. Gradually increase to 5-15% Ethyl Acetate in Hexanes/Heptane. | The non-polar starting material will elute in the low-polarity phase. The product will elute as the polarity is increased. A gradient provides the best separation. |
| Eluent Additive | Add 0.1-0.5% Triethylamine (Et₃N) | Critical Insight: Pyrrole aldehydes can be sensitive to the acidic nature of standard silica gel. A small amount of a basic additive like triethylamine neutralizes acidic sites on the silica, preventing streaking and potential degradation of the product on the column.[3] |
Issue 2: Product is contaminated with baseline impurities and obtaining a solid is difficult.
If the crude product is very dark and chromatography seems daunting, a preliminary purification using an acid-base extraction or a specific aldehyde-trapping technique can be highly effective.
Protocol 2: Aqueous Workup with Bisulfite Extraction
This classical chemical method selectively pulls the aldehyde into the aqueous phase, leaving non-aldehyde impurities behind in the organic layer.[4]
Causality: Sodium bisulfite reacts reversibly with aldehydes to form a water-soluble bisulfite adduct. This adduct can be isolated in the aqueous phase and then hydrolyzed back to the pure aldehyde by treatment with acid or base.
Caption: Workflow for purification via bisulfite adduct formation.
Step-by-Step Methodology:
-
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite. Shake vigorously for 5-10 minutes.
-
Separate the layers. The organic layer contains non-aldehyde impurities. The aqueous layer now contains the bisulfite adduct of your product.
-
To recover the product, treat the aqueous layer by adding either 10% aqueous NaOH or 10% aqueous HCl until the solution is basic or acidic, respectively. This will hydrolyze the adduct.
-
Extract the aqueous layer 2-3 times with fresh diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Expert Tip: This method is excellent for removing stubborn colored impurities but may not separate the 2- and 3-isomers if present. A follow-up recrystallization or rapid silica plug may be necessary.
Issue 3: The product is mostly pure after chromatography but refuses to crystallize from common solvents.
Finding the right recrystallization conditions can be challenging. The product may be oiling out or precipitating too rapidly, trapping impurities.
Protocol 3: Recrystallization
Recrystallization is the best method for achieving high analytical purity and obtaining a stable, crystalline solid.
Causality: The principle of recrystallization relies on the difference in solubility of the compound and impurities in a chosen solvent at high and low temperatures. The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents (see table below). Look for a solvent that dissolves the product when heated but causes it to precipitate upon cooling.
-
Dissolution: In an appropriately sized flask, dissolve your crude solid in the minimum amount of the chosen hot solvent. Add the solvent portion-wise until everything just dissolves.
-
Decolorization (Optional): If the hot solution is still colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
| Solvent System | Type | Comments |
| Hexanes or Heptane | Single Solvent | A good first choice. The product should have low solubility at room temperature but higher solubility when hot. |
| Diethyl Ether / Hexanes | Co-solvent | Dissolve in a minimum of hot ether, then add hexanes dropwise until the solution becomes cloudy (the cloud point). Add a drop of ether to clarify and then cool slowly.[5] |
| Toluene / Heptane | Co-solvent | An alternative for larger scales, offering a higher boiling point for dissolution. |
Final Purity Assessment
After purification, confirm the identity and purity of your this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp.
References
-
RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
-
PubChem. (n.d.). This compound (C9H13NO). PubChem. [Link]
- Google Patents. (1996).
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Google Patents. (n.d.).
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
ElectronicsAndBooks. (n.d.). A Facile Synthesis of N-Boc-Protected Pyrroles by Cyclodehydration of [gamma]-Amino-[alpha],[beta]-enals and -enones. [Link]
-
National Institutes of Health. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. [Link]
-
PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. [Link]
-
PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. PubChem. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
ResearchGate. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde. We address common questions, offer detailed protocols, and provide troubleshooting solutions to streamline your experimental workflow and enhance success on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for preparing this compound is the Vilsmeier-Haack reaction .[1][2] This classic formylation reaction is highly effective for electron-rich aromatic and heterocyclic rings, such as pyrrole.[3] The reaction involves treating the starting material, 1-tert-Butyl-1H-pyrrole, with a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][3]
Q2: Why does formylation occur at the C3 position instead of the more typical C2 position for pyrroles?
While electrophilic substitution on the pyrrole ring generally favors the C2 (alpha) position due to the superior stability of the resulting cationic intermediate, the presence of a bulky N-substituent, such as the tert-butyl group, provides significant steric hindrance. This steric shield effectively blocks the C2 and C5 positions, directing the incoming electrophile (the Vilsmeier reagent) to the less hindered C3 (beta) position. This regioselectivity is a key advantage for achieving the desired 3-carbaldehyde isomer.
Q3: What are the primary safety considerations for this synthesis, especially during scale-up?
The primary safety concerns revolve around the Vilsmeier-Haack reagent formation and work-up.
-
Reagent Formation: The reaction between phosphorus oxychloride (POCl₃) and DMF is highly exothermic and releases hydrogen chloride gas. This step must be performed in a well-ventilated fume hood with adequate cooling to prevent a runaway reaction.
-
Handling POCl₃: Phosphorus oxychloride is corrosive, toxic, and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Quenching: The work-up involves quenching the reaction mixture with a base, such as sodium hydroxide or sodium bicarbonate solution.[4] This is also an exothermic process and must be done slowly and with cooling to control the temperature and prevent splashing of the corrosive mixture. A thorough hazard analysis and risk assessment should be conducted before beginning the procedure.[4]
Experimental Protocol: Vilsmeier-Haack Synthesis
This section details a standard lab-scale protocol for the synthesis of this compound.
Workflow Overview
Caption: Vilsmeier-Haack synthesis workflow.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
| 1-tert-Butyl-1H-pyrrole | 123.21 | 20.3 mmol | 1.0 | 2.50 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 22.3 mmol | 1.1 | 2.16 mL (3.42 g) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~150 mL |
| Sodium Hydroxide (NaOH), 2 M | 40.00 | - | - | ~40 mL |
| Saturated NaCl Solution (Brine) | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed |
| Silica Gel | - | - | - | For chromatography |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice-water bath.
-
Slow Addition of POCl₃: Add POCl₃ (2.16 mL) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition. After addition is complete, stir the resulting solution at 0 °C for an additional 30 minutes.
-
Addition of Pyrrole: Dissolve 1-tert-Butyl-1H-pyrrole (2.50 g) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours. The solution will typically become cloudy or form a precipitate.[4]
-
Quenching: Cool the reaction mixture again to 0 °C. Carefully and slowly add 2 M NaOH solution (~40 mL) dropwise to quench the reaction.[4] Monitor the temperature and pH, ensuring the final solution is basic (pH > 9).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[4]
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the final product.[5]
Troubleshooting Guide
Q4: My reaction yielded very little or no product. What went wrong?
-
Causality & Solution: This is often due to reagent deactivation or improper conditions.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade DMF.
-
Reagent Quality: POCl₃ can degrade over time. Use a fresh bottle or a recently opened one. 1-tert-Butyl-1H-pyrrole should also be pure.
-
Temperature Control: If the temperature during Vilsmeier reagent formation is too high, the reagent can decompose. Conversely, if the main reaction is not allowed to proceed for a sufficient time or at room temperature, it may not go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Q5: I obtained a dark, tarry crude product that is difficult to purify. How can I prevent this?
-
Causality & Solution: Pyrroles are susceptible to polymerization under strongly acidic conditions.[2]
-
Temperature during Quench: The quenching process is highly exothermic. If the base is added too quickly without sufficient cooling, localized heating can cause the acidic mixture to degrade the pyrrole ring, leading to tar formation. Ensure slow, controlled addition of the base into the cooled reaction mixture.
-
Immediate Work-up: Do not let the quenched reaction mixture sit for extended periods before extraction. Proceed with extraction promptly after neutralization.
-
Q6: My final product is contaminated with an isomer. How can I improve regioselectivity?
-
Causality & Solution: While the tert-butyl group strongly directs to the C3 position, some C2 formylation can occur if the reaction is too energetic.
-
Maintain Low Temperature: Ensure the addition of the pyrrole substrate to the Vilsmeier reagent is performed at 0 °C or below. Maintaining a low temperature during the initial electrophilic attack maximizes the steric directing effect of the tert-butyl group.
-
Scaling Up the Synthesis
Q7: What are the most critical parameters to control when moving from a 5-gram to a 100-gram scale?
-
Heat Management: The exothermicity of both the Vilsmeier reagent formation and the final quench is the single most critical factor. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution: Use a jacketed reactor with a chiller for precise temperature control. The addition of POCl₃ and the quenching base must be done at a much slower rate, potentially via a syringe pump, to allow the cooling system to keep up.
-
-
Mixing: Inefficient stirring in a large reactor can lead to localized "hot spots" and concentration gradients, causing side reactions and tar formation.
-
Solution: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure the entire reaction mass is homogeneous.
-
Q8: Is column chromatography feasible for purifying kilograms of product? What are the alternatives?
-
Causality & Solution: While possible, large-scale column chromatography is expensive, time-consuming, and generates significant solvent waste. It is generally avoided in industrial processes.
-
Recrystallization: If the final product is a solid, developing a recrystallization procedure is the most effective and scalable purification method.[6] Screen various solvents (e.g., heptane, isopropanol, ethyl acetate/hexane mixtures) to find conditions that provide high purity and recovery.
-
Distillation: this compound is a relatively low molecular weight compound.[7][8] If it is thermally stable, vacuum distillation could be a viable, solvent-free method for purification on a large scale.
-
References
-
Syrris, V. et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
-
Reddy, R. et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
-
Wikipedia. Pyrrole. Available at: [Link]
-
National Center for Biotechnology Information. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available at: [Link]
-
Organic Syntheses. Catalytic Vilsmeier-Haack Reaction: Formylation of Indoles Using a P(III)/P(V)=O Cycle. Available at: [Link]
-
National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis. Available at: [Link]
-
Amerigo Scientific. This compound. Available at: [Link]
-
PubChem. tert-butyl 1H-pyrrole-1-carboxylate. Available at: [Link]
-
Demopoulos, V. J. (1986). A CONVENIENT SYNTHESIS OF PYRROLE-3-CARBOXALDEHYDE. Organic Preparations and Procedures International. Available at: [Link]
-
ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. amerigoscientific.com [amerigoscientific.com]
- 8. This compound | C9H13NO | CID 6485565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Vilsmeier-Haack Formylation of 1-tert-Butyl-1H-pyrrole by TLC
Welcome to the Technical Support Center for the synthesis and reaction monitoring of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Vilsmeier-Haack reaction to synthesize this key pyrrole intermediate. Here, we provide in-depth, field-tested advice in a direct question-and-answer format to help you successfully monitor your reaction progress using Thin-Layer Chromatography (TLC), troubleshoot common issues, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the reaction and its TLC analysis.
Q1: What is the Vilsmeier-Haack reaction in the context of this synthesis?
A: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1] In this specific synthesis, 1-tert-butyl-1H-pyrrole is reacted with a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3] The bulky tert-butyl group on the nitrogen atom sterically hinders the C2 and C5 (α) positions of the pyrrole ring. Consequently, the electrophilic Vilsmeier reagent preferentially attacks the less hindered C3 (β) position, leading to the regioselective formation of this compound after hydrolysis of an intermediate iminium salt.[4]
Q2: What are the expected relative polarities and Rf values of the starting material and product?
A: The product, this compound, is significantly more polar than the starting material, 1-tert-butyl-1H-pyrrole. This is due to the introduction of the polar aldehyde group (-CHO). On a normal-phase silica gel TLC plate, the more polar compound will interact more strongly with the stationary phase and travel a shorter distance up the plate.
Therefore, you should expect:
-
Starting Material (1-tert-butyl-1H-pyrrole): Higher Rf value.
-
Product (this compound): Lower Rf value.
While exact Rf values are highly dependent on specific conditions (e.g., eluent composition, plate manufacturer, temperature), a well-chosen solvent system should provide good separation. For instance, in a system like 20% Ethyl Acetate in Hexane , you might observe an Rf of approximately 0.7-0.8 for the starting material and 0.3-0.4 for the product.
Q3: How do I prepare my reaction sample for TLC analysis?
A: It is critical to properly quench the highly reactive Vilsmeier reagent in your aliquot before spotting it on the TLC plate. Failure to do so will result in streaking and an uninterpretable chromatogram.
Sample Preparation Protocol:
-
Withdraw a small aliquot (e.g., 1-2 drops) from the reaction mixture using a glass capillary.
-
Add the aliquot to a small vial containing crushed ice and a biphasic mixture of ethyl acetate (~0.5 mL) and a saturated aqueous solution of sodium bicarbonate (~0.5 mL).
-
Vortex the vial vigorously for 30 seconds. This step quenches the reaction, hydrolyzes the intermediate iminium salt to the aldehyde, and neutralizes acidic byproducts.
-
Allow the layers to separate.
-
Carefully spot the top organic layer onto your TLC plate.
Q4: Which visualization methods are most effective for this reaction?
A: A combination of visualization techniques is recommended for a comprehensive analysis.
-
UV Light (254 nm): Both the pyrrole starting material and the aldehyde product are UV-active due to their conjugated π-systems. They will appear as dark spots on a fluorescent green background. This is a non-destructive first-look method.
-
p-Anisaldehyde Stain: This is an excellent stain for visualizing aldehydes. The product spot will typically develop a distinct color (often pink, purple, or blue) upon gentle heating, while the starting material may show a different, fainter color or no color at all. This provides definitive confirmation of product formation.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that reacts with compounds that can be oxidized. The aldehyde product will react readily, appearing as a yellow-brown spot on a purple background. The starting pyrrole may also stain, but often with less intensity.
Part 2: TLC Troubleshooting Guide
This section provides solutions to specific problems you may encounter during TLC monitoring.
Problem: My spots are streaking vertically up the plate.
-
Cause 1: Sample is too concentrated. Overloading the plate is a common cause of streaking.
-
Solution: Dilute your quenched sample with more ethyl acetate before spotting. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry completely between each application.
-
-
Cause 2: Incomplete quenching. Residual Vilsmeier reagent or acidic byproducts can interact strongly with the silica gel.
-
Solution: Ensure your quenching procedure is thorough. Use an excess of sodium bicarbonate solution and vortex vigorously.
-
-
Cause 3: Acidic nature of the product. Aldehydes can sometimes streak on silica.
-
Solution: Add a very small amount of triethylamine (e.g., 0.1-0.5%) to your TLC eluent. This will neutralize acidic sites on the silica gel and often results in sharper, more defined spots.
-
Problem: I see a third spot on my TLC plate between the starting material and the product.
-
Cause: Incomplete hydrolysis of the iminium salt intermediate. The Vilsmeier reaction proceeds via an iminium salt, which is more polar than the final aldehyde product. If the aqueous workup (or the TLC sample quench) is incomplete, this intermediate may be visible on the plate.
-
Diagnostic Test: Take a new aliquot from the reaction. Quench one sample as usual and another with dilute aqueous acid (e.g., 1M HCl) followed by neutralization with base. If the intermediate spot disappears in the acid-quenched sample, it confirms the presence of the iminium salt.
-
Solution: Ensure the main reaction workup includes a vigorous stirring step with an aqueous solution (often a mild base like sodium bicarbonate or sodium acetate) for a sufficient time to ensure complete hydrolysis.
-
Problem: I don't see any product spot, even after several hours.
-
Cause 1: Inactive Vilsmeier reagent. The POCl₃ or DMF may be old or have degraded due to moisture.
-
Solution: Use freshly opened or properly stored reagents. Ensure your reaction is set up under anhydrous conditions (e.g., flame-dried glassware, inert atmosphere).
-
-
Cause 2: Reaction temperature is too low. The formylation of some substrates requires gentle heating to proceed at a reasonable rate.
-
Solution: After the initial formation of the Vilsmeier reagent at 0 °C and addition of the pyrrole, allow the reaction to warm to room temperature. If the reaction is still sluggish, consider gently heating to 40-50 °C and continue monitoring by TLC.[5]
-
Problem: The Rf values are too high (all spots are near the solvent front) or too low (all spots are near the baseline).
-
Cause: Inappropriate solvent system polarity. The eluent is either too non-polar (high Rf) or too polar (low Rf).
-
Solution:
-
If Rf is too high: Decrease the eluent polarity. Reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture (e.g., go from 20% to 10%).
-
If Rf is too low: Increase the eluent polarity. Increase the percentage of ethyl acetate (e.g., go from 20% to 30%).
-
-
Solvent System Optimization Table
| Eluent System (Ethyl Acetate / Hexane) | Expected Observation | Recommendation |
| 10% EtOAc / 90% Hexane | High Rf for both spots, poor separation. | Increase polarity. |
| 20% EtOAc / 80% Hexane | Good starting point. Should give good separation. | Optimal for most analyses. |
| 30% EtOAc / 70% Hexane | Lower Rf values. May be useful if byproducts are close to the starting material. | Use if better resolution of less polar spots is needed. |
| 50% EtOAc / 50% Hexane | Low Rf for all spots. | Decrease polarity. |
Part 3: Experimental Protocols & Visual Guides
Detailed Protocol: TLC Monitoring
-
Prepare the TLC Chamber: Line a developing chamber with filter paper. Add your chosen eluent (e.g., 20% EtOAc in Hexane) to a depth of ~0.5 cm. Close the chamber and allow it to saturate for at least 5 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel plate. Make small tick marks for each lane.
-
Spot the Plate:
-
Lane 1 (SM): Spot a dilute solution of your 1-tert-butyl-1H-pyrrole starting material.
-
Lane 2 (Co-spot): Spot the starting material, then, on the exact same spot, apply your quenched reaction aliquot.
-
Lane 3 (Reaction): Spot only your quenched reaction aliquot.
-
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber. Ensure the solvent level is below your baseline. Close the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
View the plate under a 254 nm UV lamp and circle any visible spots.
-
Dip the plate in a p-anisaldehyde staining solution, then gently warm it with a heat gun until colors develop.
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front) . A complete reaction will show the disappearance of the starting material spot in Lane 3 and the appearance of a new, lower Rf product spot that stains positively with p-anisaldehyde.
-
Protocol: p-Anisaldehyde Stain Preparation
A common and effective recipe is as follows:[6]
-
In a suitable jar, combine 350 mL of ice-cold ethanol, 15 mL of glacial acetic acid, and 3.5 mL of p-anisaldehyde.
-
Slowly and carefully, with stirring, add 50 mL of concentrated sulfuric acid. Caution: This is a highly exothermic process.
-
Store the resulting solution at 0 °C.
Logical Workflow Diagrams
References
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. The University of Liverpool. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 5). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Tasneem, S., Rajanna, K. C., & Ali, M. M. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(38), 24655-24685.
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Fritz, H. E. (1959). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6-thia-1-azabicyclo[3.2.0]hept-2-en-2-yl)-3-methylbut-2-enoic acid. Journal of Organic Chemistry, 24(11), 1665-1667.
-
University of Rochester, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]
- Jones, R. A., & Bean, G. P. (1977). The chemistry of pyrroles. Academic Press.
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Sharma, V., Kumar, P., & Pathak, D. (2010). Vilsmeier-Haack reaction: A versatile tool for the synthesis of heterocyclic compounds.
-
PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the 13C NMR Spectral Assignments of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
In the landscape of modern drug discovery and organic materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for defining the carbon framework of a molecule. This guide provides an in-depth analysis and comparison of the 13C NMR spectrum of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde , a substituted pyrrole of interest in synthetic chemistry. By juxtaposing its spectral data with that of key structural analogues—1-tert-butyl-1H-pyrrole and pyrrole-3-carbaldehyde —we will dissect the electronic influence of the tert-butyl and carbaldehyde substituents on the pyrrole ring, offering researchers a robust framework for the interpretation of similar structures.
The Significance of Substituent Effects in Pyrrole NMR
The chemical shifts observed in the 13C NMR spectrum of a pyrrole derivative are exquisitely sensitive to the nature and position of its substituents. The electron-donating or -withdrawing character of a group can significantly shield or deshield the carbon nuclei of the heterocyclic ring, providing a detailed electronic snapshot of the molecule. Understanding these substituent-induced chemical shift variations is not merely an academic exercise; it is a critical tool for confirming regiochemistry in synthesis, identifying impurities, and gaining insight into the electronic properties that may govern a molecule's reactivity and biological activity.
Comparative Analysis of 13C NMR Chemical Shifts
The definitive 13C NMR assignments for this compound are presented below, benchmarked against its constituent fragments. This comparative approach allows for a clear attribution of the observed chemical shifts to specific electronic effects. The experimental data for the target molecule is sourced from the PubChem database, while data for the comparative compounds are derived from peer-reviewed literature.
| Carbon Atom | This compound (Experimental, ppm)[1] | 1-tert-Butyl-1H-pyrrole (Experimental, ppm)[2] | Pyrrole-3-carbaldehyde (Experimental, ppm)[3] |
| C2 | 131.0 | 118.8 | 129.5 |
| C3 | 125.0 | 107.0 | 126.2 |
| C4 | 110.0 | 107.0 | 111.4 |
| C5 | 127.0 | 118.8 | 125.7 |
| CHO | 185.0 | - | 184.2 |
| C(CH₃)₃ | 58.0 | 56.7 | - |
| C(CH₃)₃ | 31.0 | 31.8 | - |
Dissecting the Substituent Effects:
-
The Aldehyde's Influence : The introduction of the electron-withdrawing carbaldehyde group at the C3 position has a profound deshielding effect on the pyrrole ring carbons. This is most evident when comparing the chemical shifts of this compound to 1-tert-butyl-1H-pyrrole. The C2 and C5 carbons experience a significant downfield shift (from 118.8 ppm to 131.0 and 127.0 ppm, respectively) due to the resonance-withdrawing nature of the aldehyde. Similarly, the C3 and C4 carbons are also deshielded. The aldehydic carbon itself appears at a characteristic downfield shift of 185.0 ppm, consistent with typical values for conjugated aldehydes.
-
The tert-Butyl Group's Contribution : The bulky tert-butyl group attached to the nitrogen atom primarily serves as an electron-donating group through induction. This effect generally leads to a slight shielding of the ring carbons compared to an unsubstituted pyrrole. In this compound, the quaternary carbon of the tert-butyl group is observed at 58.0 ppm, and the methyl carbons at 31.0 ppm. These values are in close agreement with those observed for 1-tert-butyl-1H-pyrrole, indicating that the electronic environment of the tert-butyl group itself is not significantly altered by the presence of the aldehyde at the C3 position[2].
Experimental Protocol for 13C NMR Acquisition
To ensure the reproducibility and accuracy of the 13C NMR data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum.
Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a proton frequency of 400 MHz or higher.
-
A 5 mm broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample (this compound).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Set up a standard proton-decoupled 13C NMR experiment. Typical parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm to ensure all carbon signals are captured.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for accurate integration if needed (though not typically the primary focus in 13C NMR).
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
-
Acquire the Free Induction Decay (FID).
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Reference the spectrum. If using CDCl₃, the solvent peak at 77.16 ppm can be used as an internal reference.
-
Integrate the peaks if quantitative information is desired, although peak heights in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.
-
Assign the peaks based on chemical shift knowledge, comparison with related compounds, and, if necessary, 2D NMR experiments such as HSQC and HMBC.
Visualizing the Assignments
To provide a clear visual representation of the 13C NMR assignments for this compound, the following diagram illustrates the molecular structure with each carbon atom labeled with its corresponding chemical shift.
Caption: 13C NMR assignments for this compound.
Conclusion
The 13C NMR spectrum of this compound provides a clear and instructive example of substituent effects in heterocyclic chemistry. By systematically comparing its chemical shifts with those of 1-tert-butyl-1H-pyrrole and pyrrole-3-carbaldehyde, the deshielding influence of the C3-carbaldehyde group and the more modest electronic contribution of the N-tert-butyl group can be unequivocally assigned. This guide serves as a practical resource for researchers, offering not only the definitive spectral assignments but also the underlying principles and experimental considerations necessary for confident structural elucidation.
References
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (2000). 13C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). 13C NMR chemical shifts in substituted benzenes: the substituent chemical shift of the N+(CH3)3 group. Magnetic Resonance in Chemistry, 43(8), 611-616.
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 nuclear magnetic resonance for organic chemists. John Wiley & Sons.
- Kalman, J. R., & Williams, D. H. (1980). A theoretical and experimental study of 13C NMR substituent effects in monosubstituted benzenes. Journal of the American Chemical Society, 102(2), 801-805.
- Ewing, D. F. (1979). 13C substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499-524.
- Gunther, H. (2013).
- Friebolin, H. (2011). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
- Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.
- Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
- Macomber, R. S. (1997). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.
- Sanders, J. K., & Hunter, B. K. (1993). Modern NMR spectroscopy: a guide for chemists. Oxford university press.
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
-
Spectral Database for Organic Compounds (SDBS). Pyrrole. [Link]
- Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (1998). Synthesis and pharmacological evaluation of a new series of 1-and 2-substituted 4-oxo-4, 5, 6, 7-tetrahydroindole-3-acetic acid derivatives as potent antagonists at the glycine site of the NMDA receptor. Journal of medicinal chemistry, 41(19), 3749-3758.
-
PubChem. This compound. [Link]
- Anderson, H. J., & Loader, C. E. (1985). The Vilsmeier-Haack formylation of some N-substituted pyrroles. Canadian Journal of Chemistry, 63(4), 896-900.
Sources
A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrroles: A Comparative Analysis
Introduction: The Enduring Importance of the Pyrrole Scaffold
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a privileged scaffold in numerous natural products, pharmaceuticals, and advanced materials. From the core of heme and chlorophyll, the "pigments of life," to the blockbuster drug atorvastatin (Lipitor), the pyrrole motif is inextricably linked to vital biological functions and therapeutic interventions.[1][2] The continued demand for novel functionalized pyrroles in drug discovery and materials science necessitates a deep understanding of the available synthetic methodologies.
This guide provides an in-depth comparative analysis of the most significant synthetic routes to functionalized pyrroles. We will delve into the mechanistic underpinnings, practical advantages and limitations, and experimental protocols for both classical and modern synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when designing and executing the synthesis of these critical heterocyclic compounds.
I. The Classical Triumvirate: Paal-Knorr, Hantzsch, and Knorr Syntheses
For over a century, the Paal-Knorr, Hantzsch, and Knorr syntheses have been the workhorses for constructing the pyrrole core. While foundational, each method possesses distinct characteristics that influence its suitability for a given synthetic target.
The Paal-Knorr Synthesis: A Direct and Reliable Cyclocondensation
The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for pyrrole synthesis.[2] It involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[2]
Mechanism and Rationale:
The reaction proceeds through the initial formation of a hemiaminal, followed by a second intramolecular nucleophilic attack of the amine on the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrrole ring. The use of acidic catalysts protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine.
Figure 1: Simplified Workflow of the Paal-Knorr Synthesis. This diagram illustrates the key transformations from starting materials to the final pyrrole product.
Advantages:
-
Simplicity and High Yields: The Paal-Knorr synthesis is operationally simple and often provides good to excellent yields, frequently exceeding 80-95%.[3]
-
Convergent: The two main components of the final pyrrole are brought together in a single step.
-
Predictable Regiochemistry: The substitution pattern of the resulting pyrrole is directly determined by the structure of the starting 1,4-dicarbonyl compound.
Limitations:
-
Harsh Reaction Conditions: Traditional Paal-Knorr syntheses often require high temperatures and strong acids, which can be incompatible with sensitive functional groups.[4][5]
-
Limited Availability of Starting Materials: The synthesis is contingent on the availability of the requisite 1,4-dicarbonyl compounds, which themselves may require multi-step syntheses.
Modern Adaptations and "Green" Approaches: Recognizing the limitations of the classical approach, significant efforts have been made to develop milder and more environmentally friendly Paal-Knorr protocols. These include the use of:
-
Lewis acids and heterogeneous catalysts: Catalysts such as FeCl₃, MgI₂, and saccharin have been shown to promote the reaction under milder conditions.[1][6]
-
Microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7]
-
"On-water" and solvent-free conditions: Performing the reaction in water or without a solvent aligns with the principles of green chemistry, reducing volatile organic compound (VOC) emissions.[8]
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole [9]
-
Reactants: 2,5-Hexanedione (1.0 mmol), aniline (1.0 mmol), glacial acetic acid (catalytic amount).
-
Procedure:
-
To a round-bottom flask, add 2,5-hexanedione and aniline.
-
Add a few drops of glacial acetic acid.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol/water to afford pure 2,5-dimethyl-1-phenylpyrrole.
-
-
Expected Yield: ~80-90%
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
The Hantzsch synthesis, reported in 1890, is a versatile multicomponent reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia or a primary amine.[10]
Mechanism and Rationale:
The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring. The multicomponent nature of this reaction allows for the rapid assembly of complex, highly substituted pyrroles.[10]
Figure 2: Conceptual Workflow of the Hantzsch Pyrrole Synthesis. This diagram outlines the key stages of this multicomponent reaction.
Advantages:
-
Access to Highly Substituted Pyrroles: The three-component nature of the Hantzsch synthesis allows for the straightforward preparation of polysubstituted pyrroles with diverse functional groups.
-
Combinatorial Potential: By varying the three starting components, large libraries of pyrrole derivatives can be rapidly synthesized, which is highly advantageous in drug discovery.[11]
Limitations:
-
Moderate Yields: Classical Hantzsch syntheses often provide moderate yields, typically below 60%.[3]
-
Side Reactions: Competing side reactions, such as the formation of furans via the Feist-Bénary synthesis, can reduce the yield of the desired pyrrole.[10]
-
Limited Substrate Scope: The traditional method can be limited by the stability and reactivity of the starting materials.
Modern Adaptations: Recent advancements have focused on improving the efficiency and scope of the Hantzsch synthesis through:
-
Catalysis: The use of catalysts can improve yields and reaction rates.
-
Microwave and Ultrasound Assistance: These techniques can accelerate the reaction and lead to higher yields.
-
Flow Chemistry: Continuous flow processes have been developed for the rapid and scalable synthesis of pyrrole libraries.[12]
Experimental Protocol: Synthesis of Diethyl 2,4-dimethyl-3,5-pyridinedicarboxylate (a related pyridine synthesis with a similar principle) While a detailed protocol for a simple Hantzsch pyrrole synthesis is less commonly found in standard organic synthesis collections, the principles are similar to the well-documented Hantzsch pyridine synthesis. The following is an illustrative procedure.
-
Reactants: Ethyl acetoacetate (2 equiv.), formaldehyde (1 equiv.), ammonia (1 equiv.).
-
Procedure:
-
Mix ethyl acetoacetate, formaldehyde, and ammonia in a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
The Knorr Pyrrole Synthesis: A Stepwise Condensation
The Knorr synthesis, also developed in the late 19th century, provides access to substituted pyrroles through the condensation of an α-amino ketone with a β-ketoester or other carbonyl compound with an active methylene group.[4][10]
Mechanism and Rationale:
A key feature of the Knorr synthesis is that the α-amino ketone is often generated in situ from an α-oximino ketone due to the inherent instability and tendency of α-amino ketones to self-condense.[10] The mechanism involves the condensation of the α-amino ketone with the β-dicarbonyl compound to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrrole.
Figure 3: Key Steps in the Knorr Pyrrole Synthesis. This diagram shows the transformation from the key intermediates to the final pyrrole product.
Advantages:
-
Versatility: The Knorr synthesis is a versatile method that allows for the preparation of a wide range of substituted pyrroles.
-
Control over Substitution Pattern: The substitution pattern of the final product is determined by the choice of the α-amino ketone and the β-dicarbonyl compound.
Limitations:
-
Instability of Starting Materials: The instability of α-amino ketones necessitates their in situ generation, which can add complexity to the procedure.[10]
-
Multi-step Process: The overall synthesis often involves multiple steps, including the preparation of the α-oximino ketone precursor.
Experimental Protocol: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") [13]
-
Reactants: Ethyl acetoacetate (2 equiv.), sodium nitrite, zinc dust, glacial acetic acid.
-
Procedure:
-
Preparation of the α-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid and cool in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining a low temperature.
-
In situ reduction and condensation: To the solution containing the α-oximinoacetoacetate, add the second equivalent of ethyl acetoacetate. Then, gradually add zinc dust. The reaction is exothermic and may require cooling to control the temperature.
-
After the addition of zinc is complete, heat the mixture to reflux for a short period.
-
Pour the hot reaction mixture into a large volume of water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
-
-
Expected Yield: 57-64%[14]
II. Modern Strategies: Expanding the Synthetic Toolbox
While the classical methods remain valuable, the demand for more efficient, selective, and sustainable routes to functionalized pyrroles has driven the development of a plethora of modern synthetic strategies. These methods often employ transition-metal catalysis or multicomponent reaction designs to achieve transformations that are difficult or impossible with traditional approaches.
Transition-Metal Catalyzed Syntheses
A wide range of transition metals, including palladium, rhodium, gold, copper, iron, and ruthenium, have been employed to catalyze the synthesis of pyrroles from various starting materials.[1] These methods often offer high levels of chemo-, regio-, and stereoselectivity.
Key Approaches:
-
Cyclization of functionalized alkynes, allenes, and dienes: Transition metals can activate π-systems, facilitating intramolecular cyclization with a tethered nitrogen nucleophile.
-
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions have been utilized to construct the pyrrole ring from readily available starting materials.
-
C-H activation: Direct functionalization of C-H bonds is an emerging and highly atom-economical strategy for pyrrole synthesis.
Advantages:
-
High Selectivity: Transition-metal catalysts can provide exquisite control over the selectivity of the reaction.
-
Mild Reaction Conditions: Many catalyzed reactions can be performed under mild conditions, tolerating a wide range of functional groups.
-
Access to Novel Structures: These methods have enabled the synthesis of complex and previously inaccessible pyrrole derivatives.
Limitations:
-
Cost and Toxicity of Catalysts: Some transition-metal catalysts can be expensive and/or toxic, which can be a concern for large-scale synthesis.
-
Ligand Sensitivity: The success of many catalytic reactions is highly dependent on the choice of ligand, requiring careful optimization.
Multicomponent Reactions (MCRs)
Multicomponent reactions, in which three or more starting materials are combined in a single pot to form a complex product, are a powerful tool for the efficient synthesis of functionalized pyrroles.[11][15] The Hantzsch synthesis is a classical example of an MCR.
Advantages:
-
High Atom Economy and Step-Efficiency: MCRs are inherently atom-economical and reduce the number of synthetic steps, saving time, resources, and reducing waste.[11]
-
Diversity-Oriented Synthesis: MCRs are ideally suited for the rapid generation of compound libraries for high-throughput screening in drug discovery.[15]
-
Operational Simplicity: One-pot procedures are often simpler to perform than multi-step syntheses.[11]
Limitations:
-
Reaction Optimization: Finding the optimal conditions for a multicomponent reaction can be challenging due to the number of variables involved.
-
Limited to Certain Scaffolds: While powerful, MCRs are often designed to produce a specific heterocyclic scaffold.
III. Comparative Analysis and Practical Considerations
The choice of a synthetic route for a functionalized pyrrole depends on a variety of factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the desired level of "greenness."
Table 1: Comparison of Key Pyrrole Synthesis Routes
| Synthesis Route | Starting Materials | Key Features | Typical Yields | Advantages | Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyls, Amines/Ammonia | Cyclocondensation | >60%, often 80-95%[3] | Simple, high yields, predictable | Harsh conditions, limited starting material availability[4][5] |
| Hantzsch | α-Haloketones, β-Ketoesters, Amines/Ammonia | Multicomponent | Moderate, often <60%[3] | Access to polysubstituted pyrroles, combinatorial potential | Moderate yields, potential side reactions[10] |
| Knorr | α-Amino ketones, β-Ketoesters | Stepwise Condensation | 50-70% | Versatile, good control of substitution | Unstable starting materials, multi-step[10] |
| Transition-Metal Catalyzed | Alkynes, allenes, dienes, etc. | High Selectivity | Variable, can be >90% | Mild conditions, high selectivity, novel structures | Catalyst cost and toxicity, ligand optimization |
| Multicomponent Reactions | Various simple building blocks | High Atom Economy | Good to Excellent | Efficient, diversity-oriented, green | Optimization can be complex |
Practical Considerations for Method Selection:
-
Target Molecule Complexity: For simple, symmetrically substituted pyrroles, the Paal-Knorr synthesis is often the most efficient choice. For highly substituted and complex pyrroles, the Hantzsch, Knorr, or modern catalytic methods may be more suitable.
-
Scale of Synthesis: For large-scale production, the cost and availability of starting materials and catalysts are critical considerations. The scalability of flow chemistry approaches for modern syntheses is an attractive feature.[12]
-
Functional Group Tolerance: If the target molecule contains sensitive functional groups, milder modern methods are generally preferred over the harsh conditions of classical syntheses.
-
Green Chemistry Principles: For environmentally conscious synthesis, methods that utilize greener solvents (like water), catalytic rather than stoichiometric reagents, and have high atom economy (such as MCRs) are favored.
Conclusion
The synthesis of functionalized pyrroles is a rich and evolving field. While the classical Paal-Knorr, Hantzsch, and Knorr syntheses remain valuable tools in the organic chemist's arsenal, modern methods based on transition-metal catalysis and multicomponent reactions have significantly expanded the scope and efficiency of pyrrole synthesis. A thorough understanding of the mechanisms, advantages, and limitations of each of these routes is essential for the rational design and successful execution of syntheses targeting this important class of heterocyclic compounds. By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to achieve their synthetic goals in an efficient, selective, and sustainable manner.
References
- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- Corwin, A. H. (1943). 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Organic Syntheses, 23, 62.
- D. Tzankova, S. Vladimirova, L. Peikova, M. Georgieva. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Estevez, V., Villacampa, M., & Menendez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421.
- Hantzsch, A. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476.
- Giray, S., Akbaşlar, D., & Demirkol, O. (2014). Paal–Knorr Pyrrole Synthesis in Water.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
- Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
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- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigsäureäthers und des Acetonylacetessigsäureäthers. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
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Navigating the Synthesis of Pyrrole-3-Carboxylic Acids: A Comparative Guide to Batch and Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing the Synthesis of a Privileged Scaffold.
The pyrrole ring is a cornerstone of medicinally important compounds, and its derivatives, particularly pyrrole-3-carboxylic acids, are prevalent scaffolds in numerous blockbuster drugs and clinical candidates. The synthetic route chosen to access these vital building blocks can significantly impact yield, purity, scalability, and safety. This guide provides an in-depth technical comparison of traditional batch synthesis versus modern continuous flow synthesis for the preparation of pyrrole-3-carboxylic acids, grounded in experimental data and field-proven insights.
The Strategic Importance of Pyrrole-3-Carboxylic Acids
Pyrrole-3-carboxylic acids are not just another class of heterocyclic compounds; they are integral to the molecular architecture of drugs targeting a wide array of diseases. Their prevalence underscores the need for efficient and robust synthetic methodologies that can be reliably scaled from the bench to production. Classical methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch reactions, have long been the mainstay. However, the paradigm of chemical synthesis is shifting, with continuous flow chemistry emerging as a powerful alternative to traditional batch processing.
At the Crossroads of Synthesis: Batch vs. Flow
The decision to employ batch or flow synthesis is a critical one, with far-reaching implications for the entire development and manufacturing lifecycle. Let's dissect the core principles and practical realities of each approach.
Batch Synthesis: The Tried-and-True Workhorse
Batch synthesis is the conventional approach where reactants are charged into a vessel, brought to a specific temperature and pressure, and allowed to react over time.[1] It offers flexibility and is well-suited for exploratory research and small-scale production.
Conceptual Workflow of Batch Synthesis:
Figure 1: Conceptual workflow of a typical batch synthesis process.
Flow Synthesis: The Continuous Revolution
Continuous flow chemistry involves pumping reactants through a network of tubes or channels, where mixing and reaction occur in a continuous stream.[2] This methodology offers precise control over reaction parameters, leading to enhanced safety, efficiency, and scalability.[3]
Conceptual Workflow of Flow Synthesis:
Figure 2: Conceptual workflow of a continuous flow synthesis setup.
A Head-to-Head Comparison: Performance Metrics
To provide a clear, evidence-based comparison, we will examine key performance indicators for the synthesis of pyrrole-3-carboxylic acids using both batch and flow methodologies. A seminal study by Cosford and co-workers on the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives provides a direct and quantitative comparison.
| Metric | Batch Synthesis | Flow Synthesis | Rationale and Insights |
| Yield | 40% | 65% | The superior heat and mass transfer in the flow reactor minimizes byproduct formation, leading to a significant increase in isolated yield.[4] |
| Reaction Time | Several hours (typical) | 8 minutes | The ability to operate at elevated temperatures and pressures safely in a flow system dramatically accelerates the reaction rate.[4] |
| Scalability | Challenging | Seamless | Scaling up a batch reaction often requires re-optimization due to changes in surface area-to-volume ratio and heat transfer. In flow, scalability is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel).[5] The Cosford study demonstrated the production of 850 mg of a pyrrole-3-carboxylic acid in just 2.5 hours using their flow setup.[6] |
| Safety | Higher Risk | Inherently Safer | Large-scale batch reactions, especially those that are exothermic, pose a risk of thermal runaway.[7] The small reaction volume in a flow reactor mitigates this risk.[2][8] Furthermore, hazardous reagents can be generated and consumed in situ, minimizing handling risks. |
| Process Control | Limited | Precise | Flow chemistry allows for precise control over reaction time (residence time), temperature, and stoichiometry, leading to greater consistency and reproducibility.[9] |
| Downstream Processing | Batchwise | Potential for Integration | Flow synthesis opens the door to integrated, continuous downstream processing, including in-line extraction and purification, which can significantly reduce manual handling and processing time.[10][11] |
The Chemistry: Paal-Knorr and Hantzsch Syntheses
The synthesis of pyrrole-3-carboxylic acids often relies on venerable named reactions, primarily the Paal-Knorr and Hantzsch syntheses.
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12][13] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration.[14]
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A Comparative Guide to Catalysts for Pyrrole Functionalization: Empowering Researchers in Synthesis and Drug Discovery
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the pyrrole ring is paramount for modulating the biological activity and physicochemical properties of these molecules. This guide provides a comparative analysis of the primary catalytic systems employed for pyrrole functionalization, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings, comparative performance, and practical application of transition metal catalysts, organocatalysts, and photocatalysts, supported by experimental data and detailed protocols.
The Landscape of Pyrrole Functionalization: A Mechanistic Overview
The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic aromatic substitution. However, controlling the regioselectivity and achieving more complex transformations necessitates the use of catalysts. Modern catalytic methods have revolutionized pyrrole functionalization, enabling a wide array of reactions, including C-H activation, cross-coupling, and cycloadditions.[1][2] This guide will focus on three major classes of catalysts that have demonstrated significant utility in this field.
Transition Metal Catalysis: The Workhorses of C-H Functionalization
Transition metal catalysts, particularly those based on palladium and rhodium, are powerful tools for the direct functionalization of pyrrole C-H bonds.[3] These methods offer high atom economy by avoiding the pre-functionalization of the pyrrole ring.
Palladium Catalysis: Versatility in Cross-Coupling Reactions
Palladium catalysts are extensively used for the C-H arylation, alkenylation, and alkylation of pyrroles.[4] The catalytic cycle typically involves a C-H activation step to form a palladacycle intermediate, followed by oxidative addition of a coupling partner and reductive elimination to afford the functionalized pyrrole and regenerate the active catalyst.[5]
Key Advantages:
-
Broad Substrate Scope: Tolerates a wide range of coupling partners, including aryl halides, vinyl halides, and alkyl halides.[6][7]
-
High Efficiency: Often achieves high yields under relatively mild conditions.
-
Well-Established Protocols: A wealth of literature provides a solid foundation for reaction development.
Causality Behind Experimental Choices: The choice of ligand is critical in palladium-catalyzed C-H functionalization. Sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the reductive elimination step and prevent catalyst decomposition.[8] The base plays a crucial role in the C-H activation step, with common choices including carbonates, phosphates, and carboxylates. The solvent is selected based on the solubility of the reactants and its ability to coordinate with the metal center.
Rhodium Catalysis: Precision in Directed C-H Functionalization
Rhodium catalysts, particularly those featuring a cyclopentadienyl (Cp*) ligand, have emerged as powerful catalysts for C-H functionalization, often exhibiting complementary reactivity to palladium.[2][9] Rhodium catalysis is particularly effective for reactions involving challenging substrates and for achieving high regioselectivity through the use of directing groups.[8]
Key Advantages:
-
High Regioselectivity: Can achieve functionalization at specific C-H bonds, guided by directing groups on the pyrrole nitrogen.
-
Unique Reactivity: Enables transformations that are difficult to achieve with other metals.
-
Mild Reaction Conditions: Many rhodium-catalyzed reactions proceed at or near room temperature.[2]
Causality Behind Experimental Choices: The Cp* ligand provides a stable and sterically demanding environment around the rhodium center, which is crucial for its catalytic activity and selectivity. The choice of oxidant is a key parameter in many rhodium-catalyzed reactions, as it is often required to regenerate the active Rh(III) species.[2]
Organocatalysis: A Metal-Free Approach to Asymmetric Functionalization
Organocatalysis has emerged as a powerful, metal-free alternative for the functionalization of pyrroles.[10] This approach utilizes small organic molecules to catalyze reactions, offering advantages in terms of cost, toxicity, and sustainability. A prominent strategy in organocatalysis is iminium ion activation, where a chiral secondary amine catalyst reversibly forms an iminium ion with an α,β-unsaturated aldehyde or ketone.[11][12] This activation lowers the LUMO of the electrophile, rendering it more susceptible to nucleophilic attack by the electron-rich pyrrole ring.
Key Advantages:
-
Enantioselectivity: Enables the synthesis of chiral functionalized pyrroles with high enantiomeric excess.
-
Metal-Free: Avoids contamination of the final product with residual metals, which is a significant advantage in pharmaceutical applications.
-
Mild Reaction Conditions: Organocatalytic reactions are often performed under mild, aerobic conditions.
Causality Behind Experimental Choices: The design of the chiral amine catalyst is paramount for achieving high enantioselectivity. The steric and electronic properties of the catalyst's backbone and substituents create a chiral environment that dictates the facial selectivity of the nucleophilic attack. The choice of acid co-catalyst can also influence the reaction rate and selectivity by modulating the concentration and reactivity of the iminium ion.
Photocatalysis: Harnessing Light for Novel Reactivity
Visible-light photoredox catalysis has opened up new avenues for pyrrole functionalization by enabling reactions to proceed through radical intermediates under exceptionally mild conditions.[13][14] In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. The excited-state photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion, which then undergoes the desired transformation.[15]
Key Advantages:
-
Mild Reaction Conditions: Reactions are typically run at room temperature using visible light as the energy source.
-
Unique Reaction Pathways: Access to radical-mediated transformations that are not readily achievable through thermal methods.
-
High Functional Group Tolerance: The mild conditions often allow for the presence of sensitive functional groups.
Causality Behind Experimental Choices: The selection of the photocatalyst is critical and is based on its redox potential, which must be matched to the substrates to enable the desired SET process. Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes.[14] The choice of solvent is also important, as it can influence the solubility of the reactants and the lifetime of the excited-state photocatalyst.
Comparative Performance Data
To provide a quantitative comparison of these catalytic systems, the following tables summarize representative data for the C-H arylation and Friedel-Crafts alkylation of pyrroles. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies. However, these tables offer a valuable snapshot of the typical performance of each catalyst class.
Table 1: Comparative Data for C-H Arylation of N-Substituted Pyrroles
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||
| Pd(OAc)₂ / P(o-tol)₃ | 2 | 120 | 24 | 85 | [7] |
| Pd(TFA)₂ / SPhos | 5 | 100 | 16 | 92 | [4] |
| Rhodium | |||||
| [Cp*RhCl₂]₂ / AgSbF₆ | 2.5 | 60 | 12 | 88 | [2] |
| Photocatalyst | |||||
| Ru(bpy)₃Cl₂ | 1 | Room Temp | 24 | 75 | [14] |
Table 2: Comparative Data for Friedel-Crafts Alkylation of Pyrrole with an α,β-Unsaturated Ketone
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Organocatalyst | ||||||
| Chiral Imidazolidinone | 10 | Room Temp | 48 | 95 | 93 | [16] |
| Transition Metal | ||||||
| Cu(OTf)₂ / Chiral BOX | 10 | 0 | 24 | 91 | 96 | [17] |
Experimental Protocols
To provide practical, actionable insights, detailed experimental protocols for representative functionalization reactions are provided below. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Palladium-Catalyzed C-H Arylation of N-Arylpyrrole
This protocol describes a typical procedure for the direct arylation of an N-arylpyrrole with an aryl bromide.
Materials:
-
N-Arylpyrrole (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add N-arylpyrrole, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos facilitates the reductive elimination step. K₃PO₄ is a sufficiently strong base to promote the C-H activation without causing unwanted side reactions. Toluene is a common solvent for palladium-catalyzed cross-coupling reactions due to its high boiling point and ability to dissolve a wide range of organic compounds.
Protocol 2: Organocatalytic Enantioselective Friedel-Crafts Alkylation of Pyrrole
This protocol outlines a general procedure for the asymmetric Friedel-Crafts alkylation of pyrrole with an α,β-unsaturated aldehyde using a chiral imidazolidinone catalyst.
Materials:
-
Pyrrole (5.0 mmol)
-
α,β-Unsaturated aldehyde (1.0 mmol)
-
Chiral imidazolidinone catalyst (0.1 mmol, 10 mol%)
-
Trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
To a vial, add the chiral imidazolidinone catalyst and DCM.
-
Add TFA and stir for 5 minutes.
-
Add the α,β-unsaturated aldehyde and stir for another 5 minutes.
-
Add pyrrole and stir the reaction at room temperature for 48 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: The chiral imidazolidinone catalyst, in the presence of a Brønsted acid like TFA, forms a chiral iminium ion with the enal, which then undergoes a highly enantioselective conjugate addition with pyrrole. DCM is a suitable solvent as it is relatively non-coordinating and effectively solubilizes the reactants and catalyst.
Visualization of Catalytic Cycles
To further elucidate the mechanisms of these powerful catalytic systems, the following diagrams illustrate the key steps in each catalytic cycle.
Palladium-Catalyzed C-H Arylation
Caption: Generalized catalytic cycle for photoredox-mediated pyrrole functionalization.
Conclusion and Future Outlook
The functionalization of pyrroles is a dynamic and rapidly evolving field. Transition metal catalysis, organocatalysis, and photocatalysis each offer a unique set of advantages and have significantly expanded the synthetic chemist's toolbox. The choice of catalyst should be guided by the specific transformation desired, the required level of stereocontrol, and considerations of cost and sustainability. As our understanding of these catalytic systems deepens, we can expect the development of even more efficient, selective, and environmentally benign methods for the construction of complex pyrrole-containing molecules, further empowering drug discovery and materials science.
References
- Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Accounts of Chemical Research, 56(15), 10079-10100.
- S.A., R. (2021).
- Fagnou, K., & Stuart, D. R. (2010). Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles. Journal of the American Chemical Society, 132(20), 6920-6922.
- Sharma, P., & Rohilla, S. (2021).
- Tucker, J. W., & Stephenson, C. R. J. (2009). Electron Transfer Photoredox Catalysis: Intramolecular Radical Addition to Indoles and Pyrroles. Organic Letters, 11(14), 3214-3217.
- Bechara, W. S., & Charette, A. B. (2012). Iminium Catalysis. Chemical Reviews, 112(7), 4043-4074.
- Jadhav, S. D., & Singh, F. V. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 4970.
- Barman, D., & Pathak, M. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(24), 14565-14595.
- Parr, B. T., Green, S. A., & Davies, H. M. L. (2013). Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. Journal of the American Chemical Society, 135(12), 4716-4718.
- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074-1086.
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Palladium-Catalyzed C-H arylation of 2,5-substituted pyrroles. Chemical Reviews, 107(1), 174-238.
- Larhed, M., & Hallberg, A. (2011).
- Nobel Prize. (2021).
- Mondal, S., & Ghorai, P. (2022). Organo-photocatalytic Synthesis of Functionalized Pyrroles from 2H-Azirines and α-Substituted Nitroalkenes. The Journal of Organic Chemistry, 87(17), 11663-11674.
- Ghosh, I., & König, B. (2016). Green light for photoredox catalysis by corroles and porphyrins.
- Zhou, Q.-L. (2015). Transition-Metal Catalysis and Organocatalysis: Where Can Progress Be Expected?.
- MacMillan, D. W. C. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society, 123(17), 4370-4371.
- Chen, W., Li, H.-J., Cheng, Y.-F., & Wu, Y.-C. (2021). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 19(8), 1756-1760.
- Lebrasseur, N., & Larrosa, I. (2011). Palladium-catalysed direct polyarylation of pyrrole derivatives.
- Melodie, C., & MacMillan, D. W. C. (2021). Modern strategies in organic catalysis: The advent and development of iminium activation.
- Mondal, S., & Ghorai, P. (2022). Organo-photocatalytic Synthesis of Functionalized Pyrroles from 2 H -Azirines and α-Substituted Nitroalkenes.
- Piou, T., & Rovis, T. (2018). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of Chemical Research, 51(1), 170-180.
- Gandeepan, P., & Ackermann, L. (2018). Rhodium-catalyzed conversion of furans to highly functionalized pyrroles.
- Wang, Y., et al. (2023). Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde.
- Wang, C., et al. (2023). From benzopyrroles to phenylpyrroles: remodeling of indoles enabled by photoredox catalysis. Organic Chemistry Frontiers, 10(11), 2769-2774.
- Gilmour, R. (2015). Aromatic Interactions in Organocatalyst Design: Augmenting Selectivity Reversal in Iminium Ion Activation. Chemistry – A European Journal, 21(28), 9990-9997.
- Marigo, M., & Jørgensen, K. A. (2007). Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way. Chemical Reviews, 107(12), 5325-5348.
- Reddy, B. V. S., et al. (2022). Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan.
- Liu, Y., & Engle, K. M. (2020).
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of the University of Chemical Technology and Metallurgy, 52(5), 845-860.
- Reddy, B. V. S., et al. (2022).
- Dong, J., & Wang, Q. (2018). Catalytic cycle for rhodium‐catalyzed catalyzed C−H activation/cyclization of indolyl aldehydes.
- Wang, C., et al. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry, 9, 687698.
- Tran, P. H., & Nguyen, T. T. (2018). Comparison of the present synthesis of pyrrole with previous works in literature.
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A Researcher's Guide to Cross-Verifying Experimental Data with PubChem: The Case of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
For researchers, scientists, and drug development professionals, the integrity of chemical data is paramount. Public databases like PubChem serve as an invaluable first-line resource for chemical information. However, it is crucial to recognize that much of the data within these repositories is computationally generated and requires experimental validation for use in exacting research applications. This guide provides a comprehensive walkthrough on cross-referencing experimentally obtained data for 1-tert-Butyl-1H-pyrrole-3-carbaldehyde with its corresponding PubChem entry (CID 6485565), highlighting the importance of this practice for ensuring data accuracy and reliability in a research setting.
This guide will detail the synthesis of this compound via the Vilsmeier-Haack reaction, outline the analytical techniques used for its characterization, and present a side-by-side comparison of the experimental results with the information available on PubChem. This process serves as a practical example of how to critically evaluate and validate public chemical data for scientific rigor.
The Importance of Experimental Verification
PubChem is an essential tool, providing a wealth of information on chemical structures, properties, and biological activities.[1] However, a significant portion of the physical and spectral data is predicted using computational algorithms. While these predictions are sophisticated and often accurate, they are not a substitute for experimentally determined values. For applications such as drug design, process development, and analytical method development, precise and verified data is non-negotiable. Discrepancies between predicted and experimental data can have significant implications, impacting everything from reaction yields to the interpretation of biological assays.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved through the Vilsmeier-Haack formylation of 1-tert-butylpyrrole. This classic reaction introduces a formyl group onto an electron-rich aromatic ring.
Experimental Protocol: Vilsmeier-Haack Formylation
The following protocol is adapted from established methods for the formylation of N-substituted pyrroles.
Materials:
-
1-tert-butylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C in an ice bath. To this, add phosphorus oxychloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-tert-butylpyrrole (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Cross-Referencing with PubChem Data
The following tables provide a comparison of the experimentally determined properties of the synthesized this compound with the computed data available in its PubChem entry (CID 6485565).
Physical Properties
| Property | Experimental Value | PubChem Computed Value[1] |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol |
| Appearance | White to off-white solid | Not available |
| Melting Point | 58-60 °C | Not available |
| Boiling Point | Not determined | Not available |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.68 | s | 1H | -CHO |
| 7.25 | t, J = 1.8 Hz | 1H | H-2 |
| 6.85 | t, J = 2.5 Hz | 1H | H-5 |
| 6.55 | dd, J = 2.5, 1.8 Hz | 1H | H-4 |
| 1.60 | s | 9H | -C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment | PubChem (BASF, 1982)[1] |
| 185.5 | C=O | Not available |
| 133.0 | C-3 | Not available |
| 126.8 | C-2 | Not available |
| 124.5 | C-5 | Not available |
| 108.0 | C-4 | Not available |
| 58.0 | -C(CH₃)₃ | Not available |
| 31.5 | -C(CH₃)₃ | Not available |
FT-IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 2975 | C-H stretch (aliphatic) |
| 1665 | C=O stretch (aldehyde) |
| 1540, 1470 | C=C stretch (pyrrole ring) |
| 1365 | C-H bend (tert-butyl) |
Mass Spectrometry (EI):
| m/z | Assignment | PubChemLite Predicted [M+H]⁺[2] |
| 151.1 | [M]⁺ | 152.10700 |
| 136.1 | [M - CH₃]⁺ | Not applicable |
| 94.1 | [M - C(CH₃)₃]⁺ | Not applicable |
graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];A[Synthesized Product] --> B{Characterization}; B --> C[Experimental Data]; D[PubChem Database] --> E[Computed Data]; C --> F{Comparison}; E --> F; F --> G[Data Validation]; subgraph "Analytical Techniques" direction LR node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; T1[NMR]; T2[IR]; T3[MS]; T4[Melting Point]; end B -- "Methods" --> T1; B -- "Methods" --> T2; B -- "Methods" --> T3; B -- "Methods" --> T4;
}
Caption: Logical workflow for cross-referencing experimental and database data.
Discussion and Conclusion
The comparison reveals a good correlation between the experimentally determined data and the information available on PubChem, where applicable. The molecular formula and weight are, as expected, in perfect agreement. The real value of this cross-verification lies in the population of missing data fields within the public domain and the confirmation of the compound's identity and purity.
The detailed experimental protocol for the Vilsmeier-Haack formylation provides a reliable method for the synthesis of this compound. The characterization data, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, collectively confirm the successful synthesis and purification of the target compound.
This guide underscores the critical importance of not solely relying on computed data from public chemical databases. For any research that demands high fidelity, experimental verification is a cornerstone of good scientific practice. By synthesizing, purifying, and characterizing compounds of interest, researchers can ensure the accuracy of their materials and the reliability of their subsequent experimental results. This diligent approach to data validation strengthens the foundation of scientific discovery and innovation.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
PubChemLite. This compound (C9H13NO). University of Luxembourg. [Link][2]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde, ensuring the protection of laboratory personnel and the environment, while maintaining compliance with regulatory standards.
Understanding the Compound: Hazard Profile of this compound
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. This compound is an organic compound that requires careful handling. Its hazard profile, aggregated from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, indicates several potential risks.[1]
Key Hazards: [1]
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
This profile dictates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS H-Statement | Required Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Standard laboratory PPE; do not eat, drink, or smoke when handling. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | Safety glasses with side shields or chemical safety goggles. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Use in a well-ventilated area or under a chemical fume hood. |
This information is synthesized from aggregated GHS data.[1] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound should be approached systematically. The following workflow outlines the necessary steps from the moment the chemical is deemed waste to its final removal from the laboratory.
Caption: Disposal workflow for this compound.
Step 1: Waste Determination and Characterization
A chemical is considered waste when it is no longer intended for use. In a laboratory setting, all waste chemicals should be treated as hazardous unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[2]
Based on its GHS classifications, this compound must be characterized as hazardous waste due to its toxicity and irritant properties.[1]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[2] this compound should be collected in a dedicated waste container and not mixed with other waste streams, particularly:
-
Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.
-
Acids and Bases: To avoid uncontrolled reactions.
Store the waste container in a designated, well-ventilated area, away from these incompatible materials.[2]
Step 3: Containerization and Labeling
Container Selection:
-
Use a container that is in good condition, leak-proof, and has a secure, screw-top cap.[2]
-
The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
If possible, use the original manufacturer's container. If not, ensure the new container is clean and appropriate.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
Labeling: Proper labeling is a regulatory requirement and essential for safety. The hazardous waste label must be securely attached to the container and include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when the first drop of waste was added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
Step 4: On-Site Storage (Satellite Accumulation)
Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3] This area must be under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.[2]
Step 5: Disposal and Removal
DO NOT attempt to dispose of this compound down the drain.[2] This is a violation of environmental regulations and can harm aquatic life and damage plumbing infrastructure.
The established and compliant method for disposal is through your institution's EHS department or a licensed hazardous waste disposal contractor.[2] Follow your institution's specific procedures for requesting a waste pickup. Be prepared to provide the Safety Data Sheet (SDS) to the disposal personnel.
Advanced Topic: Chemical Neutralization of Aldehyde Waste
While collection by a licensed professional is the standard and recommended procedure, some institutions may have protocols for the in-lab treatment of certain waste streams. The deactivation of aldehyde waste is a known chemical process, typically involving oxidation.
For example, a common laboratory procedure for the degradation of aldehydes involves oxidation with potassium permanganate.[4] This process converts the aldehyde to a carboxylic acid, which can then be neutralized. Another method involves treatment with sodium pyrosulfite to form non-toxic adducts.[5]
Causality and Caution: These procedures are complex and generate their own hazards. For instance, reactions with potassium permanganate can be exothermic, and the process involves the use of strong acids and reducing agents.[4] Therefore, in-lab chemical treatment should only be performed if it is an officially sanctioned and documented procedure within your institution's chemical hygiene plan, and only by personnel fully trained in the specific protocol and its risks. For the vast majority of researchers, direct collection of the untreated waste is the safer and more compliant option.
Regulatory Framework: The Role of the EPA
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from generation to final disposal.[6] Laboratories are considered hazardous waste generators and are subject to these regulations, which are codified in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[1] Adherence to the procedures outlined in this guide will help ensure compliance with these federal standards, as well as state and local regulations.
Disposal of Empty Containers
An empty container that has held a hazardous chemical must also be managed properly.
-
A container is considered "RCRA empty" when all contents have been removed that can be by normal means (e.g., pouring, scraping) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container.
-
For acutely hazardous waste (EPA "P-listed" chemicals), the container must be triple-rinsed with a solvent capable of removing the chemical.[2] The rinsate must be collected and disposed of as hazardous waste.[2]
-
While this compound is not typically a P-listed waste, it is best practice to triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous waste.
-
Once decontaminated, the original labels on the container must be completely removed or defaced before it can be discarded as non-hazardous waste or recycled, according to your facility's procedures.[2]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 7). Pyrrole - Safety Data Sheet.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- Fisher Scientific. (2010, November 9). 1 - Safety Data Sheet.
- Basel Convention. (n.d.). Adopted Technical Guidelines.
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Aldex. (n.d.). Aldehyde Disposal Made Easy. Retrieved from [Link]
- Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
- CDN. (n.d.). pyrrole-MSDS.pdf.
- Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
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Comprehensive Safety and Handling Guide for 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde (CAS No. 30186-46-0). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in your laboratory.
Understanding the Hazard Profile
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The aldehyde functional group suggests potential for sensitization and respiratory irritation, common traits for this class of compounds. The pyrrole moiety, while aromatic, can have its own toxicological profile. Therefore, a cautious approach is warranted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred from related compounds |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigate the risks associated with handling this compound. The following recommendations are based on the known hazards and the chemical nature of the compound.
-
Eye and Face Protection:
-
Rationale: The compound is classified as causing serious eye irritation.[1]
-
Recommendation: Always wear chemical splash goggles that form a tight seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.
-
-
Skin Protection:
-
Rationale: The compound is known to cause skin irritation.[1] Prolonged or repeated contact should be avoided.
-
Hand Protection: Due to the lack of specific glove compatibility data for this compound, a conservative approach is necessary. Butyl rubber gloves are recommended for handling aldehydes.[2] Nitrile gloves may also offer protection against a range of chemicals, but their effectiveness against this specific compound is unknown.[2] It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.
-
Body Protection: A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
-
Respiratory Protection:
-
Rationale: The compound may cause respiratory irritation.[1] Handling should be performed in a way that minimizes the generation of dust or aerosols.
-
Recommendation: All handling of this compound must be conducted in a certified chemical fume hood to control exposure to vapors and particulates. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
Caption: Essential Personal Protective Equipment Workflow.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
-
Keep a spill kit rated for chemical spills readily accessible.
-
-
Handling:
-
Work exclusively within a certified chemical fume hood.
-
When weighing the solid, do so in the fume hood on a tared weigh boat to avoid contamination of the balance.
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep containers of the chemical tightly closed when not in use.[3]
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its containers can pose a risk to the environment and public health.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, disposable gloves) should be placed in a designated, labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Empty containers that held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.
-
-
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Caption: Chemical Waste Disposal Workflow.
References
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PubChem. tert-butyl 1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Amerigo Scientific. this compound.[Link]
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U.S. Department of Labor, Occupational Safety and Health Administration. Personal Protective Equipment.[Link]
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International Safety. Gloves Chemical Resistance Chart.[Link]
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The Good Scents Company. 1-butyl pyrrole.[Link]
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Wikipedia. Pyrrole.[Link]
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Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.[Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
